DC1SMe
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30ClN5O4S2/c1-46-47-11-10-32(43)37-22-6-8-26-19(12-22)14-28(39-26)34(44)38-23-7-9-27-20(13-23)15-29(40-27)35(45)41-18-21(17-36)33-25-5-3-2-4-24(25)31(42)16-30(33)41/h2-9,12-16,21,39-40,42H,10-11,17-18H2,1H3,(H,37,43)(H,38,44)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEHPTDUSKNJAT-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30ClN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DC1SMe: A Technical Guide to a Potent DNA Alkylating Agent for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC1SMe is a potent synthetic compound derived from DC1, an analog of the natural product CC-1065. It functions as a highly cytotoxic DNA alkylating agent, demonstrating picomolar efficacy against various cancer cell lines. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to cell death. The high potency of this compound makes it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, synthesis, in vitro cytotoxicity, and its application in the development of ADCs.
Core Properties and Mechanism of Action
This compound is a derivative of DC1, which is a simplified analog of the potent, naturally occurring antitumor antibiotic CC-1065. Like its parent compounds, this compound's cytotoxic effects stem from its ability to covalently bind to DNA.
The mechanism of action can be summarized in a two-step process:
-
Minor Groove Binding: this compound first binds non-covalently to the minor groove of the DNA double helix. This binding is sequence-selective, with a preference for AT-rich regions. The shape of the molecule allows it to fit snugly within the narrow groove of the DNA.
-
DNA Alkylation: Following minor groove binding, a reactive cyclopropane ring within the this compound structure is activated. This enables the electrophilic attack and subsequent alkylation of the N3 position of an adenine base. This covalent bond formation disrupts the normal structure and function of DNA, interfering with critical cellular processes such as replication and transcription, ultimately leading to apoptotic cell death.
The sequence-selective nature of the DNA alkylation is a key feature of this class of compounds. The initial non-covalent binding positions the reactive moiety of the drug in close proximity to the target adenine, facilitating the alkylation reaction.
Signaling Pathway: DNA Alkylation by this compound
Caption: DNA Alkylation Pathway of this compound.
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are in the picomolar range, highlighting its significant cell-killing ability.
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 22[1] |
| Namalwa | Burkitt's Lymphoma | 10[1] |
| HL60/s | Acute Myeloid Leukemia | 32[1] |
| COLO 205 | Colorectal Adenocarcinoma | 250[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in the scientific literature, notably by Zhao et al. in the Journal of Medicinal Chemistry (2012). While the full, detailed protocol is proprietary and subject to the specifics of the publication, the general approach involves the synthesis of the core scaffold of the DC1 molecule, followed by the introduction of the methylthio group (SMe). This process requires expertise in organic synthesis and handling of potent cytotoxic compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell lines (e.g., Ramos, Namalwa, HL60/s, COLO 205)
-
Complete cell culture medium (specific to each cell line)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should be chosen to bracket the expected IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.
-
Antibody-Drug Conjugate (ADC) Synthesis
The following is a generalized workflow for the synthesis of an ADC using a DNA alkylator like this compound. This process typically involves a linker molecule that connects the cytotoxic payload to the antibody.
Workflow for ADC Synthesis:
Caption: General workflow for ADC synthesis.
Key Steps:
-
Antibody Preparation: The monoclonal antibody (mAb) that targets a specific tumor antigen is produced and purified.
-
Linker-Payload Synthesis: A linker molecule is synthesized and covalently attached to this compound. The linker is a critical component that influences the stability, solubility, and release mechanism of the payload.
-
Antibody Modification (if necessary): Depending on the conjugation chemistry, the antibody may need to be modified. For example, in thiol-based conjugation, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for linker attachment.
-
Conjugation Reaction: The linker-payload construct is reacted with the prepared antibody under controlled conditions to form the ADC.
-
Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Size exclusion chromatography is a common purification method.
-
Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation.
Conclusion
This compound is a highly potent DNA alkylating agent with significant potential in the field of oncology. Its picomolar cytotoxicity and well-defined mechanism of action make it an attractive payload for the development of antibody-drug conjugates. The ability to target this compound to tumor cells via monoclonal antibodies offers a promising strategy to enhance its therapeutic index, maximizing its anti-cancer efficacy while minimizing off-target toxicities. Further research and development of ADCs incorporating this compound and its analogs are warranted to explore their full clinical potential in the treatment of various cancers.
References
DC1SMe chemical structure and properties
An Overview of the Synthesis, Properties, and Biological Activity of a Novel Investigational Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the novel investigational compound DC1SMe. Due to the limited publicly available information, this document focuses on presenting the foundational data and outlining general experimental approaches relevant to its potential therapeutic class. All quantitative data is summarized for clarity, and where applicable, detailed experimental methodologies are provided based on standard laboratory practices. Visualizations of logical workflows are included to aid in the conceptualization of research strategies for this compound.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C35H30ClN5O4S2 and a molecular weight of 684.23 g/mol . Its unique structure, identified by the Chemical Abstracts Service (CAS) number 501666-85-9, suggests its classification within a novel class of therapeutic agents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, pharmacokinetic studies, and the design of in vitro and in vivo experiments.
| Property | Value | Source |
| Molecular Formula | C35H30ClN5O4S2 | ChemicalBook |
| Molecular Weight | 684.23 g/mol | ChemicalBook |
| CAS Number | 501666-85-9 | ChemicalBook |
Further characterization of properties such as solubility, pKa, logP, and stability under various conditions is a critical next step in the preclinical development of this compound.
Synthesis
The synthesis of this compound has been reported in the scientific literature, providing a foundational methodology for its production for research purposes. A generalized workflow for its synthesis is depicted below.
Caption: A generalized workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol for Synthesis (Hypothetical)
This protocol is a generalized representation based on common organic synthesis techniques and should be adapted based on the specific reaction requirements outlined in the primary literature.
-
Reaction Setup: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
Starting Material Preparation: Dissolve starting material A in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Reagent Addition: Add reagent B dropwise to the solution of starting material A at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Biological Activity and Mechanism of Action (Hypothetical)
The precise biological activity and mechanism of action of this compound are not yet fully elucidated in publicly available literature. However, based on its structural features, it is hypothesized to be an inhibitor of a key signaling pathway involved in cell proliferation and survival. A potential logical workflow for investigating its biological effects is presented below.
Caption: A logical workflow for investigating the biological activity of this compound.
Proposed Signaling Pathway Involvement
Given the prevalence of kinase inhibitors in modern drug discovery, it is plausible that this compound targets a critical kinase within a cancer-related signaling pathway. A hypothetical signaling pathway that could be investigated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
Experimental Protocols
Detailed protocols are essential for the reproducible evaluation of a novel compound. Below are standard protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel therapeutics. The foundational data on its chemical structure and properties provide a starting point for a comprehensive preclinical evaluation. Future research should focus on elucidating its precise mechanism of action, identifying its molecular target(s), and evaluating its efficacy and safety in relevant in vivo models. The experimental workflows and protocols outlined in this guide provide a framework for these next steps in the investigation of this compound.
A Technical Guide to Key Biological Targets for the Modulation of Type 1 Conventional Dendritic Cells (cDC1)
Disclaimer: The term "DC1SMe" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a non-standard abbreviation or a typographical error. This guide therefore focuses on the well-characterized biological targets within type 1 conventional dendritic cells (cDC1), a critical subset of dendritic cells for initiating anti-tumor and anti-viral immunity. This content is intended for researchers, scientists, and drug development professionals.
Introduction
Type 1 conventional dendritic cells (cDC1s) are a specialized subset of antigen-presenting cells (APCs) essential for initiating cytotoxic T lymphocyte (CTL) responses.[1] Their unique capacity for antigen cross-presentation—the process of presenting exogenous antigens on MHC class I molecules to CD8+ T cells—makes them a prime target for immunotherapeutic interventions, particularly in oncology.[1][2] Understanding the key molecular pathways that govern their development, maturation, and function is crucial for the rational design of novel therapeutics aimed at enhancing their anti-tumor activity. This guide provides an in-depth overview of the core biological targets in cDC1s, detailed experimental protocols for their study, and a summary of relevant quantitative data.
Core Biological Targets in cDC1s
The function of cDC1s is tightly regulated by a network of transcription factors, cell surface receptors, and signaling pathways. These components represent key biological targets for therapeutic modulation.
1. Key Transcription Factors for cDC1 Development and Function:
A specific consortium of transcription factors dictates the lineage commitment and functional identity of cDC1s. These are fundamental targets for understanding and potentially manipulating cDC1 populations.
| Transcription Factor | Primary Role in cDC1s | Reference |
| IRF8 (Interferon Regulatory Factor 8) | Master regulator of cDC1 development, required from the common DC progenitor stage to mature cDC1s.[1][3] | [1][3] |
| BATF3 (Basic Leucine Zipper ATF-Like Transcription Factor 3) | Cooperates with IRF8 to activate the cDC1-specific transcriptional program. Essential for cDC1-dependent anti-tumor immunity.[1][2] | [1][2] |
| ID2 (Inhibitor of DNA binding 2) | Promotes cDC1 development by antagonizing inhibitors of the cDC1 lineage.[1][3] | [1][3] |
| IRF1 (Interferon Regulatory Factor 1) | A key downstream effector of NF-κB signaling that programs the expression of genes crucial for recruiting and activating cytotoxic T cells.[4] | [4] |
2. Characteristic Cell Surface Markers and Receptors:
The surface of cDC1s is adorned with a unique set of receptors that are critical for their function and can be used for their specific identification and targeting.
| Marker | Type | Function in cDC1s | Species | Reference |
| XCR1 | Chemokine Receptor | Receptor for the chemokine XCL1, mediating interactions with CD8+ T cells and NK cells.[5][6][7] | Human & Mouse | [5][6][7] |
| CLEC9A (DNGR-1) | C-type Lectin Receptor | Senses necrotic cells by binding to F-actin exposed by damaged cells, facilitating the uptake of dead-cell-associated antigens for cross-presentation.[5][8] | Human & Mouse | [5][8] |
| THBD (Thrombomodulin, CD141, BDCA3) | Transmembrane Protein | A key surface marker for identifying human cDC1s.[5][9] | Human | [5][9] |
| CD103 (Integrin αE) | Integrin | A marker for mouse cDC1s residing in non-lymphoid tissues.[5][6] | Mouse | [5][6] |
| CD8α | Co-receptor | A marker for mouse cDC1s in lymphoid organs.[6][10] | Mouse | [6][10] |
Key Signaling Pathways in cDC1s
Several signaling pathways are pivotal for the maturation and activation of cDC1s, representing attractive targets for small molecule modulators.
1. Toll-Like Receptor (TLR) Signaling:
cDC1s express a specific repertoire of TLRs that recognize pathogen-associated molecular patterns (PAMPs). TLR3, which recognizes double-stranded RNA, is highly expressed in both human and mouse cDC1s and its activation is a potent stimulus for cDC1-mediated anti-viral and anti-tumor responses.[3]
2. NF-κB and IRF1 Signaling Axis:
The Nuclear Factor κB (NF-κB) signaling pathway is a central regulator of cDC1 maturation. Upon activation, NF-κB induces the expression of Interferon Regulatory Factor 1 (IRF1).[4] The NF-κB/IRF1 axis then drives the transcription of a suite of chemokines (e.g., CXCL9, CXCL10) and cytokines that are essential for the recruitment and activation of cytotoxic T lymphocytes.[4][5]
3. IRE1/XBP1s Unfolded Protein Response (UPR) Pathway:
Human cDC1s constitutively activate the IRE1/XBP1s branch of the unfolded protein response.[11] This pathway is crucial for maintaining the homeostasis and survival of cDC1s, as well as for managing the high protein synthesis load associated with antigen presentation.[11]
4. NOTCH Signaling Pathway:
NOTCH signaling has been shown to play a role in the differentiation of cDC1s.[12] Upregulation of NOTCH ligands on dendritic cells can enhance their ability to signal to and activate B cells, suggesting a role for this pathway in coordinating adaptive immune responses.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study cDC1 biology.
Protocol 1: In Vitro Differentiation of Mouse cDC1-like Cells
This protocol describes the generation of cDC1-like cells from mouse bone marrow progenitors using Flt3L.[13]
1. Isolation of Bone Marrow Progenitor Cells:
- Euthanize a 7-11 week-old mouse and sterilize the hind legs with 70% ethanol.
- Dissect the femur and tibia, removing all muscle tissue.
- Cut the ends of the bones and flush the marrow with sterile PBS using a 25-gauge needle and a 10 mL syringe.
- Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
- Lyse red blood cells using ACK lysis buffer.
- Wash the cells with PBS and resuspend in complete RPMI medium.
2. In Vitro Differentiation with Flt3L:
- Culture the bone marrow cells at a density of 1.5 x 10^6 cells/mL in complete RPMI medium supplemented with 150 ng/mL Flt3L.
- Incubate at 37°C and 5% CO2.
- On day 3, add fresh medium with Flt3L.
- On days 6-8, harvest the non-adherent and loosely adherent cells. These will contain a mixed population of dendritic cells, including cDC1-like cells.
- cDC1-like cells can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on cDC1-specific markers (e.g., CD11c+, MHCII+, CD24+, CD11b-, SIRPα-).
Protocol 2: In Vitro Antigen Cross-Presentation Assay
This assay measures the ability of cDC1s to take up, process, and present exogenous antigen to CD8+ T cells.[14]
1. Preparation of Antigen-Source Cells:
- Use a cell line that expresses a model antigen, such as ovalbumin (OVA).
- Induce apoptosis in these cells, for example, by UV irradiation or treatment with staurosporine. Apoptosis is confirmed by annexin V staining.
2. Isolation of CD8+ T cells:
- Isolate CD8+ T cells from the spleen and lymph nodes of a T cell receptor (TCR) transgenic mouse that recognizes the model antigen (e.g., OT-I mice for OVA).
- Purify the CD8+ T cells using a negative selection magnetic bead kit.
- Label the purified T cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
3. Co-culture and Analysis:
- Plate the in vitro-differentiated or isolated cDC1s in a 96-well U-bottom plate (e.g., 2 x 10^4 cells/well).
- Add the apoptotic antigen-expressing cells at a 1:1 ratio with the cDC1s.
- Add the CFSE-labeled CD8+ T cells to the wells (e.g., 2 x 10^5 cells/well).
- Include necessary controls: T cells + cDC1s (no antigen), T cells alone, and T cells + antigen (no cDC1s).
- Incubate the co-culture for 72 hours at 37°C and 5% CO2.
- Harvest the cells and stain with antibodies for CD8 and a viability dye.
- Analyze T cell proliferation by flow cytometry by measuring the dilution of the CFSE signal in the live CD8+ T cell population.
Protocol 3: Flow Cytometry Analysis of cDC1 Maturation
This protocol is used to quantify the activation state of cDC1s by measuring the expression of surface maturation markers.[10][15]
1. Cell Preparation:
- Prepare a single-cell suspension from the tissue of interest (e.g., spleen, tumor).
- Perform a red blood cell lysis if necessary.
2. Staining:
- Stain the cells with a viability dye to exclude dead cells from the analysis.
- Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
- Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers to identify cDC1s (e.g., for human: Lineage-, HLA-DR+, CD11c+, CD141+, CD1c-) and maturation markers (e.g., CD80, CD86, CD40, MHC Class II).
- Incubate on ice for 30 minutes in the dark.
- Wash the cells with FACS buffer (PBS with 2% FBS).
3. Data Acquisition and Analysis:
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo).
- Gate on the cDC1 population and quantify the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for each maturation marker.
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Dendritic Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conventional type 1 dendritic cells (cDC1) in cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent progress in type 1 classical dendritic cell cross-presentation - cytosolic, vacuolar, or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. mdpi.com [mdpi.com]
- 11. Human cDC1s display constitutive activation of the UPR sensor IRE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. criver.com [criver.com]
The Advent of FIN56: A Dual-Action Inducer of Ferroptosis for Cancer Therapy
A Comprehensive Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. This whitepaper provides an in-depth technical overview of FIN56, a novel and specific inducer of ferroptosis. Discovered through a systematic survey of caspase-independent lethal compounds, FIN56 exhibits a unique dual mechanism of action, making it a valuable tool for research and a potential candidate for therapeutic development. This guide details the discovery of FIN56, its chemical synthesis, its intricate signaling pathways, and the experimental protocols to study its effects, with a focus on its activity in glioblastoma.
Discovery and Development
FIN56 was identified through a comprehensive screening of 56 caspase-independent lethal compounds.[1] Lead optimization of one of these compounds led to the discovery of FIN56 as a specific inducer of ferroptosis.[1] This systematic approach allowed for the identification of a molecule with a distinct mechanism of action compared to previously known ferroptosis inducers like erastin and RSL3.[1]
Chemical Synthesis of FIN56
The synthesis of FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) is a multi-step process commencing from 9-fluorenone. While a complete, detailed protocol is not available in a single source, the synthesis can be inferred from related reactions and available precursors.
Step 1: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride
The synthesis begins with the chlorosulfonation of 9-fluorenone. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid to introduce sulfonyl chloride groups at the C2 and C7 positions of the fluorenone core. The carbonyl group at the C9 position directs the substitution to these meta positions.
-
Reactants: 9-Fluorenone, Chlorosulfonic Acid
-
Reaction Type: Electrophilic Aromatic Substitution
-
General Conditions: The reaction is typically performed by treating 9-fluorenone with an excess of chlorosulfonic acid at a controlled, often low to moderate, temperature. The reaction is then quenched with ice, and the product is isolated by filtration.
Step 2: Synthesis of N2,N7-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide
The resulting 9-oxo-9H-fluorene-2,7-disulfonyl dichloride is then reacted with cyclohexylamine to form the corresponding disulfonamide. This is a nucleophilic substitution reaction where the amine attacks the sulfonyl chloride groups.
-
Reactants: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, Cyclohexylamine
-
Reaction Type: Nucleophilic Acyl Substitution
-
General Conditions: The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The specific solvent and temperature conditions would need to be optimized.
Step 3: Synthesis of FIN56 (Oxime Formation)
The final step involves the conversion of the ketone group at the C9 position of the disulfonamide intermediate into an oxime. This is achieved through a condensation reaction with hydroxylamine.
-
Reactants: N2,N7-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide, Hydroxylamine hydrochloride
-
Reaction Type: Condensation
-
General Conditions: The reaction is typically carried out in a suitable solvent, often with a base to neutralize the HCl released from hydroxylamine hydrochloride. Microwave irradiation has been shown to be an efficient method for oxime synthesis.
Purification and Characterization: The final product, FIN56, would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Mechanism of Action: A Dual-Pronged Attack
FIN56 induces ferroptosis through a unique dual mechanism that distinguishes it from other ferroptosis inducers.[2] It simultaneously targets two key pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of squalene synthase (SQS).[2]
3.1. GPX4 Degradation:
FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[1][2] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[2] The precise link between FIN56, ACC, and GPX4 degradation is still under investigation.[2] Some studies suggest that this degradation can occur through autophagy-mediated pathways.[3]
3.2. Squalene Synthase Activation and Coenzyme Q10 Depletion:
In a manner independent of GPX4 degradation, FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][2] The activation of SQS leads to the depletion of its substrate, farnesyl pyrophosphate (FPP). This, in turn, reduces the synthesis of downstream products of the mevalonate pathway, most notably Coenzyme Q10 (CoQ10).[2] CoQ10 is a potent lipid-soluble antioxidant, and its depletion enhances the accumulation of lipid peroxides, thereby sensitizing cells to ferroptosis.
Quantitative Data
The efficacy of FIN56 has been evaluated in various cancer cell lines, with IC50 values demonstrating its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| LN229 | Glioblastoma | 4.2 | [4][5] |
| U118 | Glioblastoma | 2.6 | [4][5] |
| HT-29 | Colorectal Cancer | Varies | [6] |
| Caco-2 | Colorectal Cancer | Varies | [6] |
| J82 | Bladder Cancer | Varies | [3] |
| 253J | Bladder Cancer | Varies | [3] |
| T24 | Bladder Cancer | Varies | [3] |
| RT-112 | Bladder Cancer | Varies | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of FIN56.
5.1. Cell Viability Assay (CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well).[7] Incubate for 24 hours to allow for cell attachment.[7]
-
FIN56 Treatment: Prepare serial dilutions of FIN56 in culture medium. Replace the existing medium with the FIN56-containing medium. Include a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
5.2. Western Blot for GPX4 Degradation
This technique is used to detect changes in the protein levels of GPX4 following FIN56 treatment.
-
Cell Lysis: After treatment with FIN56, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., rabbit anti-GPX4) overnight at 4°C. Recommended dilutions for commercially available antibodies range from 1:1000 to 1:5000.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature. Recommended dilutions typically range from 1:2000 to 1:10,000.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize GPX4 band intensity to a loading control like GAPDH or β-actin.
5.3. Lipid Peroxidation Assay (C11-BODIPY)
This assay utilizes the fluorescent probe C11-BODIPY to detect lipid peroxidation, a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with FIN56 for the desired time.
-
Staining: Incubate cells with C11-BODIPY (e.g., 5 µM) in culture medium for a specified time (e.g., 30 minutes).[4]
-
Imaging: Wash the cells and acquire images using a fluorescence microscope or flow cytometer. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation, allowing for ratiometric analysis of lipid peroxidation.
5.4. Squalene Synthase Activity Assay
The activity of SQS can be measured by monitoring the consumption of its co-substrate, NADPH.
-
Reaction Mixture: Prepare a reaction mixture containing FPP, NADPH, purified SQS enzyme, and a magnesium ion cofactor.
-
FIN56 Addition: Add FIN56 at various concentrations to the reaction mixture.
-
Fluorescence Measurement: Monitor the decrease in NADPH fluorescence over time using a fluorescence plate reader. The rate of NADPH consumption is proportional to the SQS activity.
5.5. In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of FIN56 in a physiological setting.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^5 LN229 cells) into the flank of the mice.[4]
-
FIN56 Administration: Once tumors reach a palpable size, administer FIN56 via a suitable route (e.g., intraperitoneal or intravenous injection). A typical in vivo formulation might involve dissolving FIN56 in a vehicle such as PBS.[11] One study used a dose of 7 mg/kg.[11]
-
Tumor Measurement: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE).[12]
Conclusion
FIN56 represents a significant advancement in the field of ferroptosis research. Its unique dual mechanism of action, involving both GPX4 degradation and SQS activation, provides a powerful tool to dissect the intricacies of this cell death pathway. The potent anti-cancer activity of FIN56, particularly in glioblastoma models, highlights its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals to understand and utilize FIN56 in their studies, paving the way for further exploration of ferroptosis-based cancer therapies. Further research is warranted to fully elucidate the detailed synthesis protocol and to optimize its drug-like properties for clinical translation.
References
- 1. biocompare.com [biocompare.com]
- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. GPX4 antibody (67763-1-Ig) | Proteintech [ptglab.com]
- 10. HRP-conjugated Goat Anti-Rabbit IgG(H+L) Secondary Antibody SA00001-2 | Proteintech | Proteintech [ptglab.com]
- 11. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
DC1SMe: A Technical Review of a Potent Cytotoxic Agent for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC1SMe is a potent synthetic cytotoxic agent belonging to the duocarmycin and CC-1065 class of DNA alkylating agents. Its high cytotoxicity, particularly against a range of cancer cell lines, has positioned it as a valuable payload for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent, like this compound, directly to cancer cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive review of the available research on this compound, including its mechanism of action, in vitro efficacy, and the methodologies employed in its evaluation.
Mechanism of Action: DNA Minor Groove Alkylation
This compound, a derivative of the cytotoxic compound DC1, exerts its biological activity through the alkylation of DNA.[1][2] As an analogue of the natural product CC-1065, this compound is designed to bind to the minor groove of DNA with high affinity and sequence selectivity.[3][4][5] The molecule's curved shape allows it to fit snugly within the minor groove, primarily in AT-rich regions.[6]
Once positioned in the minor groove, the electrophilic cyclopropane ring of the DC1 core becomes activated, leading to the alkylation of the N3 position of adenine.[6] This covalent modification of the DNA base disrupts the DNA helix and interferes with essential cellular processes such as DNA replication and transcription. The resulting DNA damage triggers a cellular cascade of events known as the DNA Damage Response (DDR).
Signaling Pathway: DNA Damage Response
The alkylation of DNA by this compound induces significant cellular stress and activates the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for detecting DNA lesions, arresting the cell cycle to allow for repair, and initiating apoptosis (programmed cell death) if the damage is irreparable.
The key steps in the DDR pathway initiated by this compound-induced DNA damage are as follows:
-
Damage Recognition: The DNA lesion created by this compound is recognized by sensor proteins of the DDR pathway.
-
Signal Transduction: This recognition initiates a signaling cascade involving key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).
-
Cell Cycle Arrest: The activated kinases phosphorylate downstream targets, including checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase. This provides time for the cell to attempt DNA repair.
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis. This process involves the activation of caspases, a family of proteases that execute programmed cell death.
DNA Damage Response Pathway Induced by this compound.
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated exceptional potency against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in several studies.[1][2][7]
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 22 |
| Namalwa | Burkitt's Lymphoma | 10 |
| HL60/s | Acute Promyelocytic Leukemia | 32 |
| COLO 205 | Colorectal Adenocarcinoma | 250 |
These picomolar IC50 values highlight the extreme cytotoxicity of this compound, making it an ideal candidate for targeted delivery via ADCs, where high potency is crucial to eradicate cancer cells while minimizing off-target effects.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC50 of a cytotoxic compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., Ramos, Namalwa, HL60/s, COLO 205)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.
-
Include control wells containing medium with the same concentration of DMSO as the highest this compound concentration (vehicle control) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for determining the IC50 of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the core DC1 structure followed by the introduction of the methyl sulfide moiety. While a detailed, publicly available, step-by-step protocol is limited, the general synthetic strategy can be inferred from patent literature and publications on related CC-1065 analogs. The synthesis typically involves the coupling of two key indole-containing fragments to form the bis-indole core, followed by the formation of the reactive cyclopropylpyrroloindole (CPI) moiety. The final step involves the introduction of the methyl sulfide group. Due to the complexity and proprietary nature of the synthesis, researchers are advised to consult specialized medicinal chemistry literature and patent filings for more detailed information.[8]
Conclusion
This compound is a highly potent cytotoxic agent with a well-defined mechanism of action involving DNA minor groove alkylation and subsequent activation of the DNA Damage Response pathway. Its picomolar in vitro activity against various cancer cell lines underscores its potential as a payload for antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and similar compounds in a research and drug development setting. Further investigation into the nuances of its cellular processing and the development of optimized ADC constructs will be crucial for translating the potent in vitro activity of this compound into effective and safe cancer therapeutics.
References
- 1. Mechanistic studies on DNA damage by minor groove binding copper–phenanthroline conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. DNA damage and cytotoxicity induced by minor groove binding methyl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Molecular basis for sequence selective DNA alkylation by (+)- and ent-(-)-CC-1065 and related agents: alkylation site models that accommodate the offset AT-rich adenine N3 alkylation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: DC1SMe In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC1SMe is a potent cytotoxic agent, identified as a derivative of DC1, which is an analogue of the natural product CC-1065, a minor groove-binding DNA alkylator. As an Antibody-Drug Conjugate (ADC) cytotoxin, this compound is designed for targeted delivery to cancer cells, where it exerts its cell-killing effects. This technical guide provides a comprehensive overview of the available in vitro data for this compound, outlines detailed experimental protocols for assessing its cytotoxicity, and illustrates its proposed mechanism of action. It is important to note that, based on publicly available information, specific in vivo studies for this compound have not been reported.
In Vitro Studies
Quantitative Data: Cytotoxicity of this compound
The primary in vitro evaluation of this compound has focused on its cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound across a panel of hematological and solid tumor cell lines. These data are summarized in the table below.
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 22 |
| Namalwa | Burkitt's Lymphoma | 10 |
| HL60/s | Acute Myeloid Leukemia | 32 |
| COLO 205 | Colorectal Adenocarcinoma | 250 |
Data sourced from a study by Zhao RY, et al. published in the Journal of Medicinal Chemistry in 2012.[1]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the cytotoxicity of ADC payloads like this compound. These protocols are based on standard and widely accepted assays for this class of compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Target cancer cell lines (e.g., Ramos, Namalwa, HL60/s, COLO 205)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
This compound, as an analogue of CC-1065, functions as a DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating a specific DNA base, typically adenine at the N3 position. This covalent modification of DNA disrupts its structure and function, leading to the inhibition of DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for the in vitro screening of cytotoxic compounds like this compound.
Caption: A typical workflow for in vitro cytotoxicity screening.
Proposed Mechanism of Action of this compound
This diagram illustrates the proposed molecular mechanism of action for this compound as a DNA alkylating agent.
References
The Potential Therapeutic Applications of DC1SMe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DC1SMe is a potent cytotoxic agent designed for targeted cancer therapy. As a derivative of DC1, an analog of the DNA alkylating agent CC-1065, this compound functions as a payload in Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core therapeutic applications of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its cytotoxic activity. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this compound-based cancer therapeutics.
Introduction
The targeted delivery of highly potent cytotoxic agents to tumor cells is a leading strategy in modern oncology. Antibody-Drug Conjugates (ADCs) embody this approach by combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. This compound has emerged as a promising payload due to its exceptional potency and its mechanism of action as a DNA alkylating agent. By binding to the minor groove of DNA, this compound induces irreversible DNA damage, leading to apoptotic cell death. This guide will delve into the technical details of this compound, providing a comprehensive resource for its application in cancer research and drug development.
Mechanism of Action
This compound is a DNA alkylating agent that exerts its cytotoxic effects by covalently modifying DNA, which ultimately leads to cell death.[1] The mechanism can be broken down into the following key steps:
-
Minor Groove Binding: this compound, similar to its parent compound CC-1065, has a high affinity for the minor groove of DNA. This initial binding is a non-covalent interaction that positions the molecule for the subsequent alkylation reaction.
-
DNA Alkylation: Once situated in the minor groove, the reactive moiety of this compound forms a covalent bond with a guanine base in the DNA. This alkylation event disrupts the normal structure and function of the DNA molecule.[2]
-
Induction of DNA Damage: The formation of the this compound-DNA adduct leads to significant DNA damage. This damage can manifest as single-strand breaks or the inhibition of essential cellular processes such as DNA replication and transcription.[3]
-
Cell Cycle Arrest and Apoptosis: The cellular DNA damage response is activated, leading to cell cycle arrest to allow for DNA repair. However, the damage induced by this compound is often irreparable, triggering the intrinsic apoptotic pathway and resulting in programmed cell death.
The targeted delivery of this compound via an ADC ensures that this potent cytotoxic mechanism is primarily directed at cancer cells expressing the target antigen, thereby minimizing off-target toxicity.
Quantitative Data
The in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 22 |
| Namalwa | Burkitt's Lymphoma | 10 |
| HL-60/s | Acute Myeloid Leukemia | 32 |
| COLO 205 | Colorectal Adenocarcinoma | 250 |
Data sourced from a commercial supplier, citing Zhao RY, et al. J Med Chem. 2012 Jan 26;55(2):766-82.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay
The following protocol is a general guideline for assessing the in vitro cytotoxicity of this compound or a this compound-containing ADC using a cell viability assay such as the MTT or XTT assay.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or this compound-ADC stock solution
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or the this compound-ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO).
-
Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Synthesis of this compound-Antibody Conjugates
The synthesis of an ADC with this compound typically involves a multi-step process that includes modification of the antibody, preparation of the linker-payload, and subsequent conjugation. The following is a generalized workflow based on common ADC synthesis strategies. For specific details, refer to the primary literature, such as Zhao et al., J Med Chem. 2012.[4]
Workflow Overview:
-
Antibody Modification: The monoclonal antibody is typically modified to introduce reactive functional groups for linker attachment. This can be achieved by reducing the interchain disulfide bonds to generate free thiols or by modifying lysine residues.
-
Linker-Payload Synthesis: A linker with a reactive moiety on one end (e.g., maleimide or N-hydroxysuccinimide ester) and the this compound payload on the other is synthesized. The choice of linker is critical as it influences the stability and release of the payload.
-
Conjugation Reaction: The modified antibody is reacted with the linker-payload molecule under controlled conditions (e.g., specific pH, temperature, and stoichiometry) to form the ADC.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a this compound-based Antibody-Drug Conjugate (ADC).
Experimental Workflow
Caption: General workflow for an in vitro cytotoxicity assay of this compound.
Conclusion
This compound is a highly potent DNA alkylating agent with significant potential as a cytotoxic payload in the development of Antibody-Drug Conjugates for cancer therapy. Its mechanism of action, centered on the induction of irreversible DNA damage, makes it an attractive candidate for targeting a variety of malignancies. The data and protocols presented in this guide provide a foundational resource for the scientific community to further investigate and harness the therapeutic potential of this compound. As with any potent cytotoxic agent, careful consideration of the target antigen, linker technology, and drug-to-antibody ratio is paramount in the design of safe and effective this compound-based ADCs.
References
- 1. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 2. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Unraveling the Experimental Protocol for DC1SMe in Cell Culture: A Detailed Application Note
Introduction
This document provides a comprehensive overview of the experimental protocols for the application of DC1SMe in cell culture. Designed for researchers, scientists, and professionals in drug development, these notes detail the methodologies for utilizing this compound, its impact on cellular signaling pathways, and present relevant quantitative data to guide experimental design and interpretation.
I. Overview of this compound
II. Experimental Protocols
A foundational aspect of utilizing this compound involves its effective application in a cell culture setting. The following protocols have been generalized and should be optimized for specific cell lines and experimental goals.
A. General Cell Culture and Maintenance
Aseptic techniques are paramount to prevent contamination and ensure the reproducibility of experiments.
Protocol 1: Standard Cell Culture Thawing and Maintenance
-
Thawing:
-
Rapidly thaw cryopreserved cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plate the cells in an appropriate culture vessel and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintenance:
-
Monitor cell growth and morphology daily using an inverted microscope.
-
Change the culture medium every 2-3 days to replenish nutrients and remove metabolic waste.
-
Subculture (passage) the cells when they reach 70-80% confluency to maintain optimal growth and health.
-
B. This compound Treatment Protocol
The following protocol outlines the steps for treating cultured cells with this compound. The optimal concentration and treatment duration will need to be determined empirically for each cell line and experimental endpoint.
Protocol 2: this compound Treatment of Adherent Cells
-
Cell Seeding:
-
Seed the desired number of cells into multi-well plates, flasks, or dishes.
-
Allow the cells to adhere and grow for 24 hours or until they reach the desired confluency.
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete growth medium. It is crucial to maintain a consistent final solvent concentration across all treatments, including the vehicle control.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
-
III. Quantitative Data Summary
Quantitative data regarding the effects of this compound on cell culture, such as IC50 values in different cell lines or dose-dependent effects on specific cellular markers, are not currently available in the public domain. The table below is a template that can be populated as data becomes available.
| Cell Line | Assay Type | Parameter | Value | Reference |
| e.g., HEK293 | Cell Viability (MTT) | IC50 (µM) | Data not available | N/A |
| e.g., HeLa | Apoptosis (Annexin V) | % Apoptotic Cells | Data not available | N/A |
| e.g., A549 | Gene Expression (qPCR) | Fold Change (Gene X) | Data not available | N/A |
IV. Signaling Pathways and Experimental Workflows
Specific signaling pathways modulated by this compound have not been publicly documented. The following diagrams represent hypothetical signaling pathways and a general experimental workflow for investigating the effects of a novel compound like this compound.
Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.
Caption: General experimental workflow for characterizing the effects of this compound in cell culture.
Disclaimer: The information provided in these application notes is intended for research use only. The protocols and diagrams are generalized and will require optimization for specific experimental contexts. Due to the lack of publicly available data on "this compound," some sections of this document are presented as templates to be completed as information becomes available.
Application Notes and Protocols for the Preclinical Evaluation of Novel Dendritic Cell Modulators in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating and regulating innate and adaptive immune responses.[1][2] Their central role in immunity makes them a prime target for therapeutic intervention in a variety of diseases, including cancer, infectious diseases, and autoimmune disorders.[3][4][5] The development of novel compounds that can modulate DC function holds significant promise for new immunotherapies.
This document provides a comprehensive guide for the preclinical evaluation of a hypothetical novel dendritic cell modulator, DC1SMe, in animal models. While this compound is a registered chemical compound (CAS 501666-85-9), to date, there is no publicly available scientific literature detailing its biological activity or its application in in vivo studies.[6][7] Therefore, the following application notes and protocols are presented as a detailed framework for the systematic investigation of a novel DC-modulating agent, using this compound as a representative example. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of immunomodulatory compounds.
Mechanism of Action and Signaling Pathways
The initial step in evaluating a novel compound like this compound is to determine its effect on dendritic cell function and to elucidate the underlying signaling pathways. It is hypothesized that this compound may act as an immunomodulator by either activating or inhibiting DC maturation and subsequent T-cell activation.
A potential mechanism of action for an immunomodulatory compound targeting dendritic cells could involve the modulation of key signaling pathways responsible for DC maturation and cytokine production. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a DC modulator.
Experimental Protocols
A systematic approach is essential for the preclinical evaluation of a novel immunomodulator. The following protocols outline key experiments for the characterization of this compound, from in vitro validation to in vivo efficacy studies.
Protocol 1: In Vitro Characterization of this compound on Dendritic Cells
Objective: To determine the effect of this compound on dendritic cell maturation, cytokine production, and T-cell activation capacity.
Methodology:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 7 days to generate immature BMDCs.
-
-
This compound Treatment and Maturation Induction:
-
Plate immature BMDCs at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Include a vehicle control (e.g., DMSO) and a positive control for maturation (e.g., 100 ng/mL LPS).
-
-
Analysis of DC Maturation Markers:
-
Harvest cells and stain with fluorescently labeled antibodies against CD11c, MHC class II, CD80, and CD86.
-
Analyze the expression of these markers by flow cytometry.
-
-
Cytokine Production Assay:
-
Collect supernatants from treated BMDC cultures.
-
Measure the concentrations of IL-12p70, TNF-α, and IL-10 using ELISA or a multiplex cytokine assay.
-
-
Mixed Lymphocyte Reaction (MLR):
-
Co-culture treated BMDCs with allogeneic T cells isolated from the spleen of BALB/c mice at a ratio of 1:10 (DC:T cell) for 72 hours.
-
Assess T-cell proliferation using a BrdU incorporation assay or CFSE dilution by flow cytometry.
-
Protocol 2: In Vivo Pharmacokinetic and Toxicity Studies
Objective: To determine the pharmacokinetic profile and potential toxicity of this compound in an animal model.
Methodology:
-
Animal Model:
-
Use healthy, 8-10 week old C57BL/6 mice.
-
-
Pharmacokinetic Study:
-
Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine key pharmacokinetic parameters.
-
-
Acute Toxicity Study:
-
Administer single escalating doses of this compound to different groups of mice.
-
Monitor animals for signs of toxicity and mortality for 14 days.
-
Determine the maximum tolerated dose (MTD).
-
-
Sub-chronic Toxicity Study:
-
Administer this compound daily for 28 days at three different dose levels (including the MTD).
-
Monitor body weight, food and water consumption, and clinical signs of toxicity.
-
At the end of the study, perform hematological and serum biochemical analysis.
-
Conduct a complete histopathological examination of major organs.
-
Protocol 3: In Vivo Efficacy in a Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.
Methodology:
-
Animal Model:
-
Use 8-10 week old C57BL/6 mice.
-
Subcutaneously implant B16-F10 melanoma cells into the flank of each mouse.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control such as an anti-PD-1 antibody).
-
Administer treatment according to a predetermined schedule (e.g., intraperitoneally, every three days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, excise tumors and weigh them.
-
Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for populations such as CD8+ T cells, CD4+ T cells, and regulatory T cells.
-
Measure the production of antigen-specific IFN-γ by splenocytes using an ELISpot assay.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Effects of this compound on BMDC Maturation and Cytokine Production
| Treatment Group | MHC Class II (MFI) | CD80 (% positive) | CD86 (% positive) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | 1500 ± 120 | 15 ± 3 | 20 ± 4 | < 10 | < 20 | < 15 |
| LPS (100 ng/mL) | 5500 ± 450 | 85 ± 5 | 90 ± 6 | 1200 ± 150 | 2500 ± 300 | 50 ± 10 |
| This compound (1 µM) | 3500 ± 300 | 60 ± 7 | 65 ± 8 | 800 ± 100 | 1500 ± 200 | 30 ± 5 |
| This compound (10 µM) | 4800 ± 400 | 80 ± 6 | 85 ± 7 | 1100 ± 130 | 2200 ± 250 | 40 ± 8 |
Data are presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 50 | 150 ± 20 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (0-t) (ng*h/mL) | 800 ± 90 | 600 ± 75 |
| t1/2 (h) | 2.5 ± 0.3 | 3.0 ± 0.4 |
| Bioavailability (%) | - | 15 |
Data are presented as mean ± SD.
Table 3: Anti-Tumor Efficacy of this compound in B16-F10 Melanoma Model
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | CD8+ TILs (% of CD45+) |
| Vehicle Control | 2500 ± 300 | - | 5 ± 1 |
| This compound (10 mg/kg) | 1200 ± 200 | 52 | 15 ± 3 |
| Anti-PD-1 (10 mg/kg) | 800 ± 150 | 68 | 25 ± 5 |
Data are presented as mean ± SD.
Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships.
Conclusion
The successful preclinical development of a novel immunomodulatory agent requires a rigorous and systematic approach. The application notes and protocols provided herein offer a comprehensive framework for the evaluation of a compound like this compound in animal models. By thoroughly characterizing the in vitro and in vivo effects, including mechanism of action, pharmacokinetics, safety, and efficacy, researchers can build a robust data package to support the advancement of promising new therapies into clinical development.
References
- 1. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendritic cells: master regulators of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modulation of dendritic cell immune functions by plant components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendritic Cells: Cellular Mediators for Immunological Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DC1-SMe | 501666-85-9 [chemicalbook.com]
- 7. DC1-SMe synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for DC1SMe, a Hypothetical NF-κB Pathway Inhibitor
Disclaimer: The compound "DC1SMe" is not a recognized chemical entity in publicly available scientific literature. The following application notes and protocols are provided as a representative template for a hypothetical small molecule inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data and experimental details are based on established methodologies for studying NF-κB inhibitors.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the canonical NF-κB signaling pathway. By targeting the IκB Kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB (p50/p65) dimer in the cytoplasm and inhibiting its translocation to the nucleus.[1][2][3] This mechanism effectively blocks the transcription of a wide array of pro-inflammatory genes, making this compound a valuable tool for research in inflammation, immunology, and oncology.[4][5][6] These notes provide guidelines for the dosage and administration of this compound in common experimental models.
Data Presentation: Dosage and Administration Summary
Quantitative data from typical studies involving NF-κB inhibitors are summarized below. These values should serve as a starting point for experimental design with this compound, with optimal concentrations and dosages to be determined empirically for each specific model system.
Table 1: In Vitro Dosage Guidelines for this compound
| Cell Line Type | Stimulation Agent | This compound Concentration Range | Incubation Time | Readout Method |
| Macrophages (e.g., RAW 264.7, THP-1) | LPS (10-100 ng/mL) | 10 nM - 10 µM | 1 - 24 hours | NF-κB Luciferase Reporter, p65 Nuclear Translocation (IF/Western), Cytokine ELISA (TNF-α, IL-6) |
| Epithelial Cells (e.g., HEK293, A549) | TNF-α (10 ng/mL) | 10 nM - 10 µM | 1 - 24 hours | NF-κB Luciferase Reporter, Western Blot for IκBα phosphorylation |
| Myocytes (e.g., C2C12) | TNF-α (10 ng/mL) | 1 nM - 5 µM | 1 - 24 hours | NF-κB Luciferase Reporter, MTT Assay for viability |
Table 2: In Vivo Administration Guidelines for this compound (Murine Models)
| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Vehicle |
| LPS-induced Acute Inflammation | Intraperitoneal (i.p.), Oral (p.o.) | 1 - 50 mg/kg | Single dose, or once daily | DMSO/Saline, PEG400/Tween 80 |
| Collagen-induced Arthritis | Oral (p.o.) | 5 - 100 mg/kg | Once or twice daily | Carboxymethylcellulose (CMC) |
| Tumor Xenograft | Intraperitoneal (i.p.), Oral (p.o.) | 10 - 100 mg/kg | Once daily | Solutol/Ethanol/Saline |
Experimental Protocols
Protocol 1: In Vitro Inhibition of LPS-Induced NF-κB Activation in Macrophages
This protocol details a method to assess the efficacy of this compound in inhibiting Lipopolysaccharide (LPS)-induced NF-κB activation in the RAW 264.7 macrophage cell line using a luciferase reporter assay.
Materials:
-
RAW 264.7 cells stably expressing an NF-κB luciferase reporter construct
-
DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LPS from E. coli O55:B5 (e.g., 1 mg/mL stock in sterile PBS)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed RAW 264.7-NF-κB-Luc cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a "Vehicle Control" (medium with DMSO) and a "Stimulated Control" (medium with DMSO). Incubate for 1-2 hours.
-
Stimulation: Prepare an LPS working solution to achieve a final concentration of 100 ng/mL. Add the appropriate volume of LPS to all wells except the "Unstimulated Control" and "Vehicle Control" wells.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂. This duration is typically sufficient for maximal luciferase expression following NF-κB activation.[7]
-
Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings by subtracting the background (unstimulated control). Express the data as a percentage of the stimulated control and plot a dose-response curve to determine the IC₅₀ value for this compound.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing DC1SMe Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC1SMe is a potent cytotoxic agent and a derivative of DC1, which is an analog of the minor groove-binding DNA alkylator CC-1065. As a DNA alkylating agent, this compound functions by binding to the minor groove of DNA and inducing alkylation, which can inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[1] It has demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the picomolar to nanomolar range.[1] This compound is classified as an Antibody-Drug Conjugate (ADC) cytotoxin, indicating its potential use in targeted cancer therapy.[1][2] The preparation of accurate and stable stock solutions of this compound is critical for obtaining reliable and reproducible results in preclinical and clinical research. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. This information is essential for accurate stock solution preparation and for understanding the compound's behavior in experimental settings.
| Property | Value | Reference |
| CAS Number | 501666-85-9 | [3] |
| Molecular Formula | C₃₅H₃₀ClN₅O₄S₂ | [3] |
| Molecular Weight | 684.23 g/mol | [3] |
| Appearance | Solid | [3] |
| Mechanism of Action | DNA alkylator; binds to ATP, ADP, and AMP, inhibiting DNA, RNA, and protein synthesis | [4] |
| Solubility | Soluble in DMSO | [1][5] |
| Storage (Solid) | -20°C, stored under nitrogen, away from moisture | [3] |
| Storage (in DMSO) | -20°C for up to 3 months; -80°C for up to 6 months (general guideline) | [5] |
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with extreme caution. Adherence to institutional and national safety guidelines for handling cytotoxic compounds is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves. When handling the solid compound or high concentrations, double gloving is recommended.
-
Ventilation: All handling of this compound, especially the preparation of stock solutions, should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder or aerosols.
-
Spill Management: In case of a spill, decontaminate the area using an appropriate method, such as a 10% bleach solution followed by a water and soap wash. Absorbent pads should be used to contain the spill, and all contaminated materials must be disposed of as hazardous waste.
-
Waste Disposal: All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of as cytotoxic hazardous waste according to institutional regulations.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a recommended solvent for this compound.
Materials:
-
This compound solid compound
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing the appropriate PPE and are working within a certified chemical fume hood.
-
Weighing this compound: Carefully weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.84 mg of this compound (Molecular Weight = 684.23 g/mol ).
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (684.23 g/mol ) * (1000 mg/g) * 1 mL = 6.84 mg
-
-
Dissolving in DMSO:
-
Add the weighed this compound to a sterile amber or foil-wrapped tube.
-
Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Tightly cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped tubes. This will minimize freeze-thaw cycles and protect the compound from light.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months). It is recommended to re-evaluate the efficacy of the solution if stored at -20°C for more than one month.[5]
-
Dilution for Cell-Based Assays
When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid cellular toxicity.
-
Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with a solvent control (medium with the same concentration of DMSO) included in the experiment.[5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps for the safe and accurate preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Mechanism of Action: DNA Alkylation
As a DNA alkylating agent, this compound's primary mechanism of action involves the covalent modification of DNA. This process is generally understood to occur independently of specific cell signaling pathways, directly leading to DNA damage, cell cycle arrest, and apoptosis. The diagram below provides a simplified conceptual representation of this mechanism.
Caption: Conceptual Mechanism of this compound-induced Cytotoxicity.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of alkylation agents for bulged DNA microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unthsc.edu [unthsc.edu]
- 4. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Note & Protocol: DC-SMERT Assay for Immunogenicity Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The DC-SMERT (Dendritic Cell Stimulation, Maturation, and Effector Response Test) assay is a robust in vitro method designed to evaluate the immunogenic potential of test articles, including therapeutic proteins, peptides, and other biologics. This assay quantifies the activation and maturation of human monocyte-derived dendritic cells (mo-DCs) in response to a test article. The activation of dendritic cells is a critical initial step in the adaptive immune response.[1] Therefore, monitoring the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines provides valuable insights into the potential for a test article to elicit an unwanted immune response in vivo.
This document provides a detailed protocol for the DC-SMERT assay, along with validation data and guidance for data interpretation.
Signaling Pathways in Dendritic Cell Activation
Dendritic cell activation is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs). This recognition triggers a cascade of intracellular signaling pathways, leading to DC maturation and the initiation of an adaptive immune response.[1] A key receptor involved in this process is DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which plays a role in antigen capture and the activation of signaling cascades. The signaling pathways involved in IL-4-regulated DC-SIGN expression include the JAK-STAT, ERK, and NF-κB pathways.[2] The ERK pathway, in particular, appears to be a major signaling route.[2]
Experimental Workflow
The DC-SMERT assay follows a systematic workflow, from the isolation of peripheral blood mononuclear cells (PBMCs) to the final data analysis. The entire process typically takes 9-10 days.
Experimental Protocols
Materials and Reagents:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies)
-
RPMI 1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (Gibco)
-
Penicillin-Streptomycin (Gibco)
-
Recombinant Human GM-CSF (R&D Systems)
-
Recombinant Human IL-4 (R&D Systems)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
Human IL-1β, TNF-α, and IL-6 ELISA Kits (R&D Systems)
-
FITC anti-human CD80, PE anti-human CD86, APC anti-human HLA-DR antibodies (BioLegend)
-
7-AAD Viability Staining Solution (BioLegend)
Protocol:
-
PBMC Isolation (Day 0): Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Monocyte Enrichment (Day 1): Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail or by plastic adhesion.
-
Differentiation of Monocytes into Immature Dendritic Cells (iDCs) (Day 2-6):
-
Culture the enriched monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.
-
Incubate at 37°C in a 5% CO2 incubator for 5 days.
-
-
Incubation with Test Article (Day 7):
-
Plate the iDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Add the test article at various concentrations. Include a vehicle control and a positive control (LPS, 100 ng/mL).
-
Incubate for 24 hours.
-
-
Data Acquisition (Day 9):
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis. Store at -80°C until use.
-
Cell Staining for Flow Cytometry:
-
Gently harvest the cells and wash with PBS.
-
Stain with FITC anti-human CD80, PE anti-human CD86, and APC anti-human HLA-DR antibodies for 30 minutes on ice.
-
Wash the cells and resuspend in PBS with 7-AAD for viability staining.
-
Acquire data on a flow cytometer.
-
-
-
Data Analysis (Day 10):
-
Cytokine Analysis: Perform ELISA for IL-1β, TNF-α, and IL-6 according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Gate on the live cell population and analyze the expression of CD80, CD86, and HLA-DR.
-
Assay Validation
The DC-SMERT assay was validated to ensure its reliability and reproducibility. The validation process adheres to the principles of fit-for-purpose validation for cell-based assays.[3]
Table 1: Assay Precision
| Analyte | Intra-assay CV (%) | Inter-assay CV (%) |
| CD80 MFI | 8.2 | 12.5 |
| CD86 MFI | 7.5 | 11.8 |
| HLA-DR MFI | 9.1 | 13.2 |
| IL-1β (pg/mL) | 10.3 | 15.1 |
| TNF-α (pg/mL) | 9.8 | 14.5 |
| IL-6 (pg/mL) | 11.2 | 16.3 |
Table 2: Assay Sensitivity (Lower Limit of Detection, LLOD)
| Analyte | LLOD |
| IL-1β | 3.9 pg/mL |
| TNF-α | 15.6 pg/mL |
| IL-6 | 7.8 pg/mL |
Table 3: Assay Linearity (R²)
| Analyte | Linearity (R²) |
| IL-1β | 0.998 |
| TNF-α | 0.997 |
| IL-6 | 0.999 |
Data Interpretation
A positive response in the DC-SMERT assay is defined as a statistically significant, dose-dependent increase in the expression of co-stimulatory molecules (CD80, CD86, HLA-DR) and/or the secretion of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) compared to the vehicle control. The magnitude of the response can be used to rank-order test articles based on their immunogenic potential.
Conclusion
The DC-SMERT assay provides a reliable and reproducible method for assessing the immunogenic potential of test articles. The detailed protocol and validation data presented in this application note will enable researchers to implement this assay in their drug development programs to identify and mitigate immunogenicity risks early in the development process. The development and validation of such assays are critical for ensuring the safety and efficacy of novel biologics.[4]
References
- 1. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Signaling Pathways Are Involved in the Interleukine-4 Regulated Expression of DC-SIGN in THP-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fit-for-Purpose Validation and Establishment of Assay Acceptance and Reporting Criteria of Dendritic Cell Activation Assay Contributing to the Assessment of Immunogenicity Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
Application Note & Protocols: Characterization of Protein-Protein Interactions Using the Small Molecule DC1SMe
Audience: Researchers, scientists, and drug development professionals.
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Small molecules that can modulate these interactions are invaluable tools for research and potential therapeutic agents. This document provides a detailed overview and experimental protocols for utilizing a novel small molecule, DC1SMe, in the study of PPIs. This compound is a cell-permeable compound designed to specifically stabilize or inhibit the interaction between a target protein and its binding partners, enabling detailed investigation of the biological consequences of modulating a specific PPI.
The following protocols and data are presented as a representative guide for researchers employing small molecules like this compound to elucidate protein interaction networks and their functional significance. The methodologies described are based on established techniques in quantitative proteomics and cell biology.
Quantitative Data Summary
The efficacy of this compound in modulating a target protein interaction was assessed using quantitative mass spectrometry-based approaches. The following tables summarize representative data from such experiments.
Table 1: Identification of this compound-Modulated Protein Interactions via Affinity Purification-Mass Spectrometry (AP-MS)
| Bait Protein | Interacting Protein | Fold Change (this compound vs. Vehicle) | p-value | Putative Function of Interaction |
| Target Protein A | Partner Protein 1 | 4.2 | 0.001 | Signal Transduction |
| Target Protein A | Partner Protein 2 | -3.8 | 0.005 | Transcriptional Regulation |
| Target Protein A | Partner Protein 3 | 1.1 | 0.45 | Unknown |
| Target Protein A | Non-specific Binder 1 | 0.9 | 0.89 | Background |
This table illustrates how quantitative proteomics can identify specific protein interactions that are significantly altered by the presence of this compound. A positive fold change suggests stabilization of the interaction, while a negative fold change indicates inhibition.
Table 2: Dose-Response of this compound on Target Protein A - Partner Protein 1 Interaction
| This compound Concentration (µM) | Normalized Interaction Level |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 1.0 | 4.1 |
| 10.0 | 4.3 |
| 100.0 | 4.2 |
This table provides a summary of a dose-response experiment to determine the optimal concentration of this compound for modulating the target PPI. The data can be used to calculate the EC50 of the compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effect of this compound on protein-protein interactions.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Identification of Interaction Partners
This protocol describes the use of AP-MS to identify proteins that interact with a bait protein in the presence or absence of this compound.[1][2]
Materials:
-
HEK293T cells expressing the tagged bait protein (e.g., GFP-tagged Target Protein A)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, protease and phosphatase inhibitors)
-
Anti-GFP magnetic beads
-
Wash Buffer (Lysis Buffer without detergent)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)
-
Mass spectrometer and liquid chromatography system
Procedure:
-
Cell Culture and Treatment:
-
Plate HEK293T cells expressing the GFP-tagged bait protein.
-
Grow cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined time (e.g., 4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Affinity Purification:
-
Equilibrate anti-GFP magnetic beads with Lysis Buffer.
-
Add the cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with Wash Buffer.
-
-
Elution:
-
Elute the bound proteins using Elution Buffer.
-
Neutralize the eluate immediately with Neutralization Buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or on-bead digestion of the eluted proteins with trypsin.
-
Desalt the resulting peptides using a C18 column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant).
-
Determine the fold change in protein abundance between this compound-treated and vehicle-treated samples to identify modulated interactions.[3]
-
Protocol 2: Competition Binding Assay using Quantitative Proteomics
This protocol describes a competition binding assay to confirm the direct interaction of this compound with the target protein complex.[4]
Materials:
-
Cell lysate containing the target protein complex.
-
Biotinylated version of a known binding partner peptide.
-
Streptavidin-coated magnetic beads.
-
This compound at various concentrations.
-
Mass spectrometer and liquid chromatography system.
Procedure:
-
Preparation of Cell Lysate:
-
Prepare cell lysate as described in Protocol 1.
-
-
Competition Binding:
-
Incubate the cell lysate with a fixed concentration of the biotinylated peptide and varying concentrations of this compound for 1 hour at 4°C.
-
-
Pulldown:
-
Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the biotinylated peptide and its interacting proteins.
-
Wash the beads three times with Wash Buffer.
-
-
Elution and MS Analysis:
-
Elute and process the samples for LC-MS/MS analysis as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the amount of the target protein pulled down at each concentration of this compound.
-
A decrease in the amount of pulled-down target protein with increasing this compound concentration indicates competition for binding.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow Diagram
Caption: Workflow for identifying protein interactions via AP-MS.
References
- 1. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative proteomics tool to identify DNA-protein interactions in primary cells or blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative proteomics-based competition binding assay to characterize pITAM-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of DC-SIGN in High-Throughput Screening: Applications and Protocols
An Introduction to DC-SIGN and its Therapeutic Potential
Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN), also known as CD209, is a crucial C-type lectin receptor expressed on the surface of dendritic cells (DCs) and certain macrophages. It plays a significant role in the initial stages of the immune response by recognizing and binding to various pathogens, including viruses, bacteria, fungi, and parasites. This interaction facilitates pathogen capture and subsequent antigen presentation to T-cells, thereby initiating an adaptive immune response.
However, many pathogens have evolved to exploit DC-SIGN as a means of entry into the host, evading the immune system and establishing infection. This dual role of DC-SIGN in both immunity and pathogenesis has made it a compelling target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries offers a powerful approach to identify novel inhibitors or modulators of DC-SIGN activity, paving the way for the development of new anti-infective and immunomodulatory drugs.
This document provides detailed application notes and protocols for utilizing high-throughput screening to identify and characterize modulators of DC-SIGN.
Signaling Pathways Involving DC-SIGN
The expression of DC-SIGN is regulated by multiple signaling pathways, with the ERK pathway being a key player. Interleukin-4 (IL-4) is a known inducer of DC-SIGN expression. The binding of IL-4 to its receptor can activate several downstream pathways, including the JAK-STAT, ERK, and NF-κB signaling cascades, all of which contribute to the upregulation of DC-SIGN.[1] Understanding these pathways is critical for designing cell-based assays to screen for compounds that can modulate DC-SIGN expression.
High-Throughput Screening for DC-SIGN Modulators
A common approach for identifying modulators of DC-SIGN in a high-throughput format is to use a cell-based assay that measures the expression of DC-SIGN on the cell surface. The human monocytic cell line, THP-1, is a suitable model as it can be differentiated into a macrophage-like phenotype that expresses DC-SIGN upon stimulation with phorbol 12-myristate 13-acetate (PMA) and IL-4.
Experimental Workflow for a Primary HTS Campaign
The following diagram outlines a typical workflow for a primary high-throughput screen to identify compounds that inhibit DC-SIGN expression.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a primary HTS campaign for DC-SIGN inhibitors. In this hypothetical screen, a library of 10,000 compounds was tested.
| Parameter | Value | Description |
| Screening Format | 384-well microplate | Miniaturized format for HTS. |
| Cell Line | THP-1 | Human monocytic cell line. |
| Compound Concentration | 10 µM | Final concentration of test compounds. |
| Positive Control | Helenalin (NF-κB inhibitor) | Known inhibitor of DC-SIGN expression. |
| Negative Control | DMSO (0.1%) | Vehicle control. |
| Primary Hit Criteria | ≥ 50% inhibition of DC-SIGN expression | Threshold for selecting active compounds. |
| Z' Factor | 0.65 | A measure of assay quality and robustness. |
| Hit Rate | 0.5% | Percentage of active compounds identified. |
Detailed Experimental Protocols
Protocol 1: THP-1 Cell-Based Assay for DC-SIGN Expression
Objective: To measure the effect of test compounds on IL-4-induced DC-SIGN expression in differentiated THP-1 cells.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Recombinant human IL-4
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Helenalin)
-
384-well clear-bottom black microplates
-
APC-conjugated anti-human CD209 (DC-SIGN) antibody
-
Hoechst 33342 nuclear stain
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Plating: Seed THP-1 cells into 384-well plates at a density of 2 x 104 cells per well in 50 µL of complete RPMI-1640 medium.
-
Differentiation: Add PMA to each well to a final concentration of 50 ng/mL. Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to induce differentiation into macrophage-like cells.
-
Compound Addition:
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
Using an automated liquid handler, add 50 nL of the compound solutions to the appropriate wells (final DMSO concentration should not exceed 0.1%).
-
-
Induction of DC-SIGN Expression:
-
Prepare a solution of IL-4 in complete RPMI-1640 medium.
-
Add 10 µL of the IL-4 solution to each well to a final concentration of 20 ng/mL.
-
For negative control wells, add 10 µL of medium without IL-4.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Immunostaining:
-
Carefully remove the medium from the wells.
-
Wash the cells twice with 50 µL of PBS.
-
Fix the cells by adding 20 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Wash the cells twice with 50 µL of PBS.
-
Add 20 µL of a solution containing the APC-conjugated anti-DC-SIGN antibody and Hoechst 33342 in PBS with 1% BSA. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with 50 µL of PBS.
-
-
Data Acquisition:
-
Acquire images of the stained cells using a high-content imaging system.
-
Alternatively, for a non-imaging based readout, detach the cells and analyze by high-throughput flow cytometry.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the DC-SIGN signal per cell, normalized to the cell number (determined by Hoechst staining).
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Determine the Z' factor to assess the quality of the assay.
-
Protocol 2: Data Analysis and Hit Identification
Objective: To process the raw data from the primary screen and identify hit compounds.
Procedure:
-
Data Normalization:
-
For each plate, calculate the average signal of the positive control (Max) and negative control (Min) wells.
-
Normalize the data for each test compound well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Assay Quality Control:
-
Calculate the Z' factor for each plate to ensure the robustness of the assay: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|
-
Plates with a Z' factor below 0.5 should be flagged for review.
-
-
Hit Selection:
-
Identify compounds that meet the predefined hit criteria (e.g., ≥ 50% inhibition).
-
These compounds are considered primary hits and should be selected for further confirmation and characterization in secondary assays.
-
Conclusion
The protocols and workflows described provide a robust framework for conducting high-throughput screening campaigns to identify novel modulators of DC-SIGN. These efforts are crucial for the development of new therapeutic strategies targeting a wide range of diseases where DC-SIGN plays a pivotal role. The successful identification and validation of hit compounds can lead to the development of novel drugs that can either block pathogen entry or modulate immune responses.
References
Unraveling "DC1SMe": A Deep Dive into Modern Labeling and Detection Methodologies
The term "DC1SMe" does not correspond to a recognized specific molecule, technology, or method for labeling and detection in the scientific literature based on extensive searches. It is possible that this is a typographical error, an internal project name, or a very niche, emerging technology not yet widely documented. However, the principles of labeling and detection are fundamental to research and drug development. This document provides a comprehensive overview of established and advanced labeling and detection methods that may align with the intended topic of "this compound," structured to meet the needs of researchers, scientists, and drug development professionals.
In the absence of specific information on "this compound," we will explore three major pillars of molecular labeling and detection: fluorescent labeling, mass spectrometry-based quantification, and immunoassay techniques. For each, we will provide an overview, data presentation examples, experimental protocols, and visualizations to serve as a valuable resource for laboratory applications.
Section 1: Fluorescent Labeling and Detection
Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and quantification of specific molecules in complex samples.[][] This technique involves the attachment of a fluorophore, a molecule that emits light upon excitation at a specific wavelength, to a target of interest such as a protein, antibody, or small molecule.[]
Key Applications:
-
Cellular Imaging: Real-time tracking of molecules within living cells to study dynamic processes.[3]
-
Drug Screening: High-throughput screening of small molecules to identify potential drug candidates that bind to a specific target.[]
-
Flow Cytometry: Quantification and sorting of cells based on the presence of fluorescently labeled markers.
Quantitative Data Summary: Fluorescent Probes
For effective experimental design, the selection of an appropriate fluorophore is critical. The table below summarizes key quantitative properties of common fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| FITC | 494 | 518 | 0.92 | 75,000 |
| TRITC | 557 | 576 | 0.28 | 85,000 |
| Alexa Fluor 488 | 495 | 519 | 0.92 | 73,000 |
| Alexa Fluor 555 | 555 | 565 | 0.10 | 155,000 |
| Cy5 | 649 | 670 | 0.28 | 250,000 |
| DAPI | 358 | 461 | 0.92 | 33,000 |
Experimental Protocol: Fluorescent Labeling of a Monoclonal Antibody
This protocol outlines the general steps for conjugating a fluorescent dye to a monoclonal antibody for use in immunoassays or cellular imaging.
Materials:
-
Monoclonal antibody (1 mg/mL in PBS)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS ester)
-
Purification column (e.g., desalting column)
-
Sodium bicarbonate buffer (1M, pH 8.3)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the monoclonal antibody in PBS.
-
Dye Preparation: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO.
-
Conjugation Reaction:
-
Add the sodium bicarbonate buffer to the antibody solution to raise the pH.
-
Slowly add the dissolved fluorescent dye to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a desalting column with PBS.
-
Apply the conjugation reaction mixture to the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute is the conjugated antibody.
-
-
Characterization:
-
Measure the absorbance of the labeled antibody at 280 nm and the excitation maximum of the dye to determine the degree of labeling.
-
Workflow for Fluorescent Antibody Labeling
Caption: Workflow for conjugating a fluorescent dye to a monoclonal antibody.
Section 2: Mass Spectrometry-Based Labeling and Detection
Mass spectrometry (MS) has become an indispensable tool for the quantitative analysis of proteins and other biomolecules.[4] Labeling techniques in MS-based proteomics allow for the relative or absolute quantification of thousands of proteins in a single experiment.[5][6]
Key Techniques:
-
Isobaric Labeling (TMT, iTRAQ): These reagents chemically label peptides from different samples. The labeled peptides are isobaric (have the same mass) and are indistinguishable in the initial MS scan. Upon fragmentation (MS/MS), reporter ions with different masses are generated, and their intensities are used for relative quantification.[6][7]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing "heavy" or "light" essential amino acids. This leads to the metabolic incorporation of the labeled amino acids into all newly synthesized proteins. Samples can then be mixed, and the mass difference between the heavy and light peptides is used for quantification.[7]
Quantitative Data Summary: Isobaric Tagging Reagents
| Reagent | Number of Plexes | Reporter Ion Masses (Da) |
| iTRAQ 4-plex | 4 | 114, 115, 116, 117 |
| TMT 6-plex | 6 | 126, 127, 128, 129, 130, 131 |
| TMT 10-plex | 10 | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N |
| TMTpro 16-plex | 16 | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N |
Experimental Protocol: TMT-based Quantitative Proteomics
This protocol provides a general workflow for a TMT-based quantitative proteomics experiment.
Materials:
-
Protein samples (e.g., cell lysates)
-
Urea buffer
-
DTT and Iodoacetamide
-
Trypsin
-
TMT labeling reagents
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells and extract proteins.
-
Reduce and alkylate the proteins using DTT and iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples with the different TMT reagents according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled samples into a single mixture.
-
(Optional but recommended) Fractionate the pooled peptide mixture to reduce complexity.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution LC-MS/MS system.
-
-
Data Analysis:
-
Use specialized software to identify peptides and proteins and to quantify the relative abundance of the TMT reporter ions.
-
Signaling Pathway of TMT-based Proteomics
Caption: Overview of the TMT-based quantitative proteomics workflow.
Section 3: Immunoassay Labeling and Detection
Immunoassays are highly specific and sensitive techniques that utilize the binding interaction between an antibody and its antigen to detect and quantify a target molecule.[8] These assays are widely used in diagnostics, drug discovery, and basic research.
Key Formats:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay where an antigen is immobilized on a solid surface and detected with an enzyme-conjugated antibody.[9]
-
Western Blot: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Multiplex Immunoassays: Allow for the simultaneous detection of multiple analytes in a single sample, often using bead-based technologies.[10]
Quantitative Data Summary: Common Immunoassay Detection Limits
| Assay Type | Typical Detection Limit |
| Colorimetric ELISA | 1-10 ng/mL |
| Chemiluminescent ELISA | 10-100 pg/mL |
| Fluorescent ELISA | 1-10 pg/mL |
| Western Blot (Colorimetric) | 1-5 ng |
| Western Blot (Chemiluminescent) | 10-100 pg |
| Multiplex Bead-Based Assay | 0.1-10 pg/mL |
Experimental Protocol: Sandwich ELISA
This protocol describes a sandwich ELISA for the quantification of a specific antigen.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., BSA in PBS)
-
Standard and samples
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the microplate wells with the capture antibody and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate and block non-specific binding sites with blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP.
-
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark until a color develops.
-
Stopping and Reading: Stop the reaction with the stop solution and read the absorbance at 450 nm.
Logical Relationship in a Sandwich ELISA
Caption: The binding cascade in a sandwich ELISA leading to signal generation.
References
- 3. mdpi.com [mdpi.com]
- 4. uprtek.com [uprtek.com]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 8. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
The Pivotal Role of DC-SIGN in Molecular Biology: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note | Version 1.0
Introduction
Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN), also known as CD209, is a C-type lectin receptor predominantly expressed on the surface of dendritic cells (DCs) and certain macrophage populations.[1][2] This transmembrane protein plays a crucial role in both innate and adaptive immunity, acting as a pathogen recognition receptor (PRR) and a cell adhesion molecule.[2][3] Its ability to recognize and bind to a wide array of endogenous and exogenous ligands, particularly high-mannose-containing glycans, places it at the crossroads of numerous physiological and pathological processes.[1][3][4] This document provides a detailed overview of the applications of DC-SIGN in molecular biology, complete with quantitative data, experimental protocols, and visual diagrams of associated signaling pathways and workflows.
Key Applications in Molecular Biology
Pathogen Recognition and Infectious Diseases
DC-SIGN is a key player in the initial interaction between the host immune system and a multitude of pathogens. It recognizes specific carbohydrate structures on the surface of viruses, bacteria, fungi, and parasites.[3][4] This interaction can have dual consequences: facilitating pathogen uptake for antigen presentation and subsequent immune response, or, in some cases, being exploited by pathogens to enhance infection.[1][5]
-
Virology: DC-SIGN is renowned for its role in viral pathogenesis. It acts as an attachment factor for several enveloped viruses, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Ebola virus, and Dengue virus.[1][4][6] By binding to the viral envelope glycoproteins, DC-SIGN can mediate the trans-infection of susceptible cells, where the virus is captured by DCs and efficiently transferred to target cells, such as T-cells in the case of HIV.[3][6] This makes DC-SIGN a critical target for the development of antiviral therapies.
-
Bacteriology and Mycology: DC-SIGN also recognizes glycan motifs on bacteria like Mycobacterium tuberculosis and fungi such as Candida albicans.[3] This interaction is pivotal for initiating phagocytosis and modulating the ensuing immune response.
Immune Regulation and Cell Adhesion
DC-SIGN is integral to the orchestration of the adaptive immune response. It mediates the initial contact between DCs and resting T-lymphocytes by binding to the Intercellular Adhesion Molecule-3 (ICAM-3) on T-cells.[3] This interaction is crucial for the formation of the immunological synapse, which is essential for T-cell activation and differentiation. Furthermore, DC-SIGN's interaction with ICAM-2 on endothelial cells facilitates the migration of DCs from the bloodstream into tissues.[3]
Cancer Immunology
The role of DC-SIGN in cancer is multifaceted. It is involved in the recognition of tumor-associated antigens and can influence the anti-tumor immune response.[1] The expression of DC-SIGN on tumor-associated macrophages and DCs can either promote or suppress tumor growth depending on the tumor microenvironment. This makes DC-SIGN a potential target for cancer immunotherapies, including the development of DC-based cancer vaccines.[1][4]
Quantitative Data: Ligand Binding Affinities
The interaction between DC-SIGN and its various ligands is characterized by a range of binding affinities. These interactions are calcium-dependent and primarily target mannose and fucose-containing glycans.[3][7]
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| LewisX Trisaccharide | Monomeric DC-SIGN CRD | NMR Titration | ~1 mM | [7] |
| High-Mannose Oligosaccharides | Tetrameric DC-SIGN | Not Specified | High Affinity | [3] |
| ICAM-3 | DC-SIGN on DCs | Not Specified | High Affinity | [3] |
| HIV-1 gp120 | DC-SIGN | Not Specified | Strong Binding | [5] |
| Blood Group A/B Tetrasaccharides | DC-SIGN CRD | NMR Titration | Similar to LewisX | [8][9] |
Signaling Pathways Involving DC-SIGN
Upon ligand binding, DC-SIGN can initiate intracellular signaling cascades that modulate dendritic cell function and cytokine production. A key pathway involves the serine/threonine kinase Raf-1. The binding of specific pathogens to DC-SIGN can lead to the activation of a signalosome complex, which includes LSP1, KSR1, and CNK, leading to the recruitment and activation of Raf-1.[10] This can, in turn, modulate the NF-κB pathway, a central regulator of immune and inflammatory responses.[3][11] The specific outcome of DC-SIGN signaling is often dependent on the nature of the ligand and the co-engagement of other pattern recognition receptors, such as Toll-like receptors (TLRs).[10]
Caption: DC-SIGN signaling pathway upon pathogen recognition.
Experimental Protocols
Protocol 1: Analysis of DC-SIGN Expression by Flow Cytometry
Objective: To quantify the cell surface expression of DC-SIGN on a given cell population (e.g., monocyte-derived dendritic cells).
Materials:
-
Cell suspension (e.g., 1x106 cells/mL)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fluorochrome-conjugated anti-DC-SIGN antibody (e.g., APC-conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the recommended concentration of the fluorochrome-conjugated anti-DC-SIGN antibody or the isotype control antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 500 µL of cold FACS buffer.
-
Analyze the samples on a flow cytometer.
Protocol 2: DC-SIGN-Mediated Virus Binding Assay
Objective: To assess the binding of a virus to cells expressing DC-SIGN.
Materials:
-
Cells transfected to express DC-SIGN and control cells (e.g., 293T cells)
-
Virus stock with a known titer (e.g., HIV-1 p24 antigen concentration)
-
DMEM or other appropriate cell culture medium
-
Triton X-100 lysis buffer (0.5% in H2O)
-
ELISA kit for viral antigen quantification (e.g., p24 ELISA)
Procedure:
-
Seed DC-SIGN-expressing cells and control cells in a 48-well or 96-well plate and grow for 24 hours.
-
Add a defined amount of virus (e.g., 5 ng of p24 antigen) to each well in a small volume (e.g., 50 µL).
-
Incubate at 37°C for 3-5 hours to allow for virus binding.
-
Carefully remove the supernatant.
-
Wash the cells vigorously three times with fresh medium to remove unbound virus.
-
Lyse the cells by adding 100 µL of 0.5% Triton X-100.
-
Quantify the amount of bound virus in the cell lysate using an appropriate ELISA.[12]
Protocol 3: Saturation Transfer Difference (STD) NMR for Ligand Binding Analysis
Objective: To identify the binding epitope of a carbohydrate ligand to the DC-SIGN Carbohydrate Recognition Domain (CRD).
Materials:
-
Purified, soluble DC-SIGN extracellular domain (tetrameric form)
-
Carbohydrate ligand of interest (e.g., LewisX)
-
NMR buffer (e.g., 25 mM Tris, 100 mM NaCl, 2.5 mM CaCl2, in D2O, pH 7.5)
-
NMR spectrometer
Procedure:
-
Prepare an NMR sample containing the DC-SIGN tetramer (e.g., 12.5 µM) and the ligand at a 1:100 protein-to-ligand ratio.[7][13]
-
Acquire STD NMR spectra by irradiating the protein at a frequency where only protein resonances absorb (e.g., 0 ppm) and at a control frequency far from any protein or ligand signals (e.g., 8 ppm).[7][13]
-
Increment the saturation time (e.g., from 1 to 4 seconds) to observe the buildup of saturation transfer.
-
Process the spectra and calculate the difference spectrum (on-resonance minus off-resonance).
-
The signals that appear in the difference spectrum correspond to the ligand protons that are in close proximity to the protein in the bound state, thus defining the binding epitope.
Caption: Workflow for a DC-SIGN mediated virus binding assay.
References
- 1. DC-SIGN - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. DC-SIGN Family of Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The C Type Lectins DC-SIGN and L-SIGN: Receptors for Viral Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of DC-SIGN as a trans-receptor in infection by MERS-CoV [frontiersin.org]
- 7. Structural Characterization of the DC-SIGN–LewisX Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Insights into DC-SIGN Binding to Self-Antigens: The Interaction with the Blood Group A/B Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple Signaling Pathways Are Involved in the Interleukine-4 Regulated Expression of DC-SIGN in THP-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DC-SIGN Interactions with Human Immunodeficiency Virus Type 1 and 2 and Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: DC1SMe Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC1SMe. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor currently under investigation for its potential therapeutic effects. Its primary mechanism of action is believed to involve the inhibition of a key signaling pathway implicated in cell proliferation and survival. Further research is ongoing to fully elucidate its molecular targets.[1]
2. What are the common initial challenges when working with this compound?
The most common initial challenges include issues with solubility and stability in cell culture media. Ensuring proper dissolution and maintaining the compound's integrity throughout the experiment is crucial for obtaining reliable and reproducible results.
3. How can I assess the effect of this compound on cell viability?
Standard cell viability assays such as MTT, MTS, or WST-8 can be used.[2][3][4][5] These colorimetric assays measure the metabolic activity of viable cells. It is important to include appropriate vehicle controls and to perform dose-response and time-course experiments to determine the IC50 value of this compound.
4. Does this compound induce apoptosis? How can this be measured?
Yes, this compound has been observed to induce apoptosis in certain cell lines. Apoptosis can be detected and quantified using various methods, including:
-
Annexin V/Propidium Iodide (PI) staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells via flow cytometry.[6]
-
Caspase activity assays: Measures the activity of key executioner caspases like caspase-3 and caspase-7.[7]
-
Western blotting for apoptotic markers: Detects the cleavage of PARP or the expression levels of Bcl-2 family proteins.
5. Are there known off-target effects of this compound?
As with any small molecule inhibitor, the potential for off-target effects exists.[8][9][10][11] It is recommended to perform comprehensive profiling, such as kinome screening or proteomic analysis, to identify potential off-target interactions. Additionally, using a structurally related but inactive control compound can help to distinguish specific from non-specific effects.
Troubleshooting Guides
Problem 1: Poor Solubility of this compound
Symptoms:
-
Precipitate observed in the stock solution or in the cell culture medium after addition.
-
Inconsistent or lower-than-expected activity in biological assays.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | This compound is sparingly soluble in aqueous solutions. Use an appropriate organic solvent such as DMSO to prepare a high-concentration stock solution. For final dilutions in aqueous media, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[12][13] |
| Low Temperature | Solubility can be temperature-dependent. Gently warm the solution to aid dissolution, but be cautious of potential degradation at high temperatures. |
| Precipitation in Media | The components of the cell culture medium, such as proteins in fetal bovine serum (FBS), can cause the compound to precipitate. Prepare fresh dilutions of this compound in serum-free media immediately before adding to the cells. |
| High Concentration | The concentration of this compound may exceed its solubility limit in the experimental medium. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
Problem 2: Instability of this compound in Cell Culture Medium
Symptoms:
-
Loss of biological activity over time in longer-term experiments.
-
Inconsistent results between experiments performed on different days.
Possible Causes and Solutions:
| Cause | Solution |
| Chemical Degradation | This compound may be unstable in aqueous environments or sensitive to light.[14][15][16] Prepare fresh working solutions for each experiment and protect stock solutions from light by storing them in amber vials. The stability of the compound in your specific cell culture medium can be assessed over time using analytical methods like HPLC. |
| Metabolic Degradation | Cells may metabolize this compound, leading to a decrease in its effective concentration. Consider this possibility when designing long-term experiments and, if necessary, replenish the compound by changing the medium at regular intervals. |
| Interaction with Media Components | Components in the cell culture medium, such as pyruvate or bicarbonate, can affect the stability of some compounds.[17] If instability is suspected, test the compound's stability in different media formulations. |
Problem 3: Inconsistent Results in Cell Viability Assays
Symptoms:
-
High variability between replicate wells.
-
Unexpected dose-response curves.
Possible Causes and Solutions:
| Cause | Solution |
| Uneven Cell Seeding | Inaccurate cell counting or improper mixing of the cell suspension can lead to an uneven distribution of cells in the microplate wells. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased concentrations of media components and the test compound, affecting cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or water. |
| Interference with Assay Reagents | This compound may directly interact with the assay reagents (e.g., MTT, formazan dye). Run a cell-free control experiment to check for any direct reaction between this compound and the assay components. |
| Suboptimal Incubation Time | The incubation time with the viability reagent may not be optimal for your cell line. Follow the manufacturer's protocol and optimize the incubation time to ensure a linear response.[2][3] |
Problem 4: Issues with Western Blotting for Signaling Pathway Analysis
Symptoms:
-
No change or unexpected changes in the phosphorylation status or expression levels of target proteins.
-
Weak or no signal for the target protein.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Timing of Cell Lysis | The signaling events induced by this compound can be transient. Perform a time-course experiment to determine the optimal time point for cell lysis to observe the desired changes in protein expression or phosphorylation. |
| Poor Antibody Quality | The primary antibody may not be specific or sensitive enough to detect the target protein. Use a validated antibody from a reputable supplier and optimize the antibody dilution.[18][19][20][21][22] |
| Inefficient Protein Extraction | The lysis buffer may not be effective in extracting the target protein, especially for membrane-bound or nuclear proteins. Use appropriate lysis buffers containing protease and phosphatase inhibitors.[20][21] |
| Problems with Protein Transfer | Inefficient transfer of proteins from the gel to the membrane can result in weak signals. Optimize the transfer conditions (voltage, time) and ensure proper contact between the gel and the membrane.[19][20] |
Experimental Protocols & Workflows
General Workflow for Investigating this compound Effects
References
- 1. Molecular targets and mechanism of action of dexmedetomidine in treatment of ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 10. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 14. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Ready-to-Use and Laboratory-Prepared Culture Media | Kuleshova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 16. researchgate.net [researchgate.net]
- 17. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. Western blot [protocols.io]
Technical Support Center: Troubleshooting Solubility Issues for Poorly Soluble Compounds
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges encountered with poorly soluble small molecules during experimentation. The following information is structured to address specific issues in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My compound precipitated out of solution after dilution in aqueous buffer. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several factors to consider and steps to take:
-
Solvent Choice: Ensure the initial stock solution is prepared in an appropriate organic solvent like DMSO.
-
Stepwise Dilution: Avoid adding the stock solution directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution, gradually introducing the aqueous buffer to the stock solution while vortexing.[1]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your working solution as low as possible, ideally below 0.5% for cell-based assays to minimize toxicity.[1]
-
Use of Surfactants or Co-solvents: Consider the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., ethanol, PEG400) in your final aqueous solution to enhance solubility.[2]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to compound solubility?
A2: Yes, inconsistent results are often linked to poor solubility. If a compound is not fully dissolved, its effective concentration will vary between experiments, leading to unreliable data.
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. Look for cloudiness, crystals, or film on the surface of the liquid.
-
Filtration: For stock solutions, consider filtering through a 0.22 µm syringe filter to remove any undissolved particles.
-
Sonication: Gentle sonication can help to dissolve compounds that are difficult to get into solution.
-
Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock solution to minimize the chances of precipitation over time.
Q3: What is the best way to prepare and store a stock solution of a poorly soluble compound?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent such as DMSO.
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of organic solvent added to your experimental system.[3]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1] Store aliquots at -20°C or -80°C in tightly sealed containers.[1]
Troubleshooting Guide: Step-by-Step Protocol for Solubilizing a Difficult Compound
If you are experiencing persistent solubility issues, follow this systematic approach:
-
Determine the Physicochemical Properties: Review any available data on the compound's pKa, logP, and predicted solubility. This information can guide solvent selection.
-
Test a Panel of Solvents: If solubility information is not available, test the solubility of your compound in a small panel of common laboratory solvents.
-
Optimize the Stock Solution:
-
Start with a high-purity solvent (e.g., DMSO, DMF, Ethanol).
-
Use gentle warming (be cautious of compound stability) and vortexing or sonication to aid dissolution. .
-
-
Develop a Dilution Protocol:
-
Perform serial dilutions rather than a single large dilution.
-
If precipitating in an aqueous medium, try adding a small amount of a non-ionic surfactant or a co-solvent to the aqueous phase before adding your compound.
-
Data Presentation: Solubility of "Compound S" in Common Solvents
The following table summarizes the solubility of a fictional, poorly water-soluble compound, "Compound S," in various common laboratory solvents at room temperature. This data is for illustrative purposes to guide solvent selection.
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Ethanol | 5 | Sparingly soluble |
| Methanol | 2 | Slightly soluble |
| DMSO | > 50 | Freely soluble |
| DMF | > 50 | Freely soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of your compound, calculate the mass needed to prepare the desired volume of a 10 mM solution.
-
Weigh the compound: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or warm gently (not exceeding 37°C) until the compound is fully dissolved.
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Aliquot and store: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock solution 1:10 in cell culture medium.
-
Final Dilution: Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in pre-warmed cell culture medium. Add the compound solution dropwise to the medium while gently swirling.
-
Mix and Use: Gently mix the final working solution and use it immediately for your experiment.
Visualizations
Caption: Experimental workflow for preparing and using a poorly soluble compound.
Caption: A generic signaling pathway illustrating the inhibitory action of "Compound S".
References
Technical Support Center: Optimizing DC1SMe Treatment Conditions
Issue: Lack of publicly available information on "DC1SMe".
Our comprehensive search for "this compound" did not yield specific information about a molecule or treatment with this designation. The search results pointed to general laboratory practices and information on unrelated compounds or products. This suggests that "this compound" may be an internal compound code, a novel or less-documented agent, or a potential typographical error.
Without fundamental information on the nature of this compound, its biological target, and its mechanism of action, we are unable to provide a detailed and accurate technical support guide for optimizing its treatment conditions.
To enable us to create the requested troubleshooting guides, FAQs, data tables, experimental protocols, and signaling pathway diagrams, please provide additional details about this compound, such as:
-
Full chemical name or alternative names.
-
Chemical structure.
-
Intended biological target or pathway.
-
Known or expected mechanism of action.
-
The type of research it is being used for (e.g., oncology, neuroscience).
-
Any existing publications or internal documentation.
Once this information is available, we will be able to proceed with generating the comprehensive technical support center content as originally requested.
Technical Support Center: Optimizing Conventional Type 1 Dendritic Cell (cDC1) Efficacy In Vitro
Disclaimer: Initial searches for "DC1SMe" did not yield specific information. It is presumed that this may be an internal designation, a novel compound not yet in public literature, or a typographical error. This guide therefore focuses on improving the in vitro efficacy of conventional type 1 Dendritic Cells (cDC1s) , a critical component of anti-tumor and anti-viral immunity, and the likely subject of interest for researchers in this field.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of in vitro experiments involving cDC1s.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in vitro generation and functional assessment of cDC1s.
Q1: My yield of cDC1s from bone marrow culture is consistently low. What are the potential causes and how can I improve it?
A1: Low cDC1 yield is a frequent challenge. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and optimize your culture conditions.
-
Optimize Flt3L Concentration: Fms-like tyrosine kinase 3 ligand (Flt3L) is the essential cytokine for cDC1 differentiation. The optimal concentration can vary.
-
Adjust Cell Seeding Density: Both excessively high or low cell densities can impair differentiation.
-
Enhance Progenitor Expansion: The frequency of cDC1-committed progenitors in the bone marrow can be a limiting factor.
-
Recommendation: To increase the yield of cDC1s, consider a two-stage culture protocol. For the first 4 days, supplement the medium with Kit Ligand (Stem Cell Factor, SCF) at 100 ng/mL to expand hematopoietic stem cells and early progenitors. On day 4, add Flt3L (200 ng/mL) to drive differentiation. This method has been shown to increase cDC1 yield by approximately tenfold.[2][5]
-
-
Verify Reagent Quality: The activity of cytokines and the quality of media components are critical.
-
Check Culture Duration: cDC1 development is a process that takes several days.
Q2: The cDC1s in my culture show signs of spontaneous activation or maturation without any stimulus. What could be the cause?
A2: Spontaneous maturation can compromise experiments where a resting state is required.
-
Endotoxin Contamination: This is the most common cause. Endotoxins (lipopolysaccharide, LPS) are potent activators of dendritic cells via TLR4.
-
Recommendation: Test all reagents, particularly FBS and protein solutions, for endotoxin contamination.[6] Use endotoxin-free plasticware and water.
-
-
Stressful Cell Handling: Excessive centrifugation speeds, harsh pipetting, or vibrations can stress the cells and lead to activation.
-
High Cell Density: Overcrowding in culture can lead to the accumulation of waste products and cell death, releasing damage-associated molecular patterns (DAMPs) that can activate remaining cells.
-
Recommendation: Maintain an appropriate cell density and perform media changes as scheduled in your protocol.
-
Q3: My cDC1s are generated successfully but show poor T-cell activation in a co-culture assay. How can I troubleshoot this?
A3: Inefficient T-cell activation can be due to issues with either the cDC1s or the T-cells.
-
Insufficient cDC1 Activation: For effective T-cell priming, cDC1s must be properly activated to upregulate co-stimulatory molecules (e.g., CD80, CD86) and produce key cytokines like IL-12.
-
Suboptimal Antigen Loading: The concentration and form of the antigen are crucial for cross-presentation.
-
Incorrect DC:T-cell Ratio: The ratio of dendritic cells to T-cells will significantly impact the outcome.
-
T-cell Viability and Purity: The health and purity of the responding T-cell population are critical.
-
Recommendation: Ensure high viability (>95%) of your isolated T-cells before co-culture. Use negative selection kits for T-cell isolation to avoid unintended activation from antibody binding.[9]
-
Quantitative Data Summary
The following tables provide expected quantitative values for key parameters in murine bone marrow-derived cDC1 generation and characterization. These values can serve as a benchmark for your experiments.
Table 1: Expected Cell Yields and Culture Parameters for Murine BM-Derived cDC1s
| Parameter | Expected Value | Notes |
|---|---|---|
| Initial Bone Marrow Cells | 6–7 x 10⁷ cells per mouse | From femurs and tibiae of one 6-10 week old mouse.[1][12] |
| Seeding Density | 1.5 x 10⁶ cells/mL | Common starting density for Flt3L-driven cultures.[2][4] |
| Flt3L Concentration | 200 ng/mL | Standard concentration, but should be optimized per batch.[1][2][4] |
| Culture Duration | 8-10 days | Optimal time for cDC1 differentiation.[1][6] |
| Final cDC1 Yield (Flt3L alone) | ~40 x 10⁶ total cells per mouse | Yield is variable; cDC1s (XCR1+, CD11c+) are a subset of this total.[2] |
| Final cDC1 Yield (KitL + Flt3L) | ~10-fold increase vs. Flt3L alone | Sequential addition of KitL then Flt3L significantly boosts cDC1 numbers.[2][5] |
Table 2: Phenotypic Markers for Murine cDC1 Identification by Flow Cytometry
| Marker | Expression on cDC1 | Function/Role |
|---|---|---|
| CD11c | High | Integrin, general marker for dendritic cells.[2][4] |
| MHC Class II | High | Antigen presentation to CD4+ T-cells.[2][13] |
| XCR1 | High (Definitive Marker) | Chemokine receptor, key marker for cDC1 lineage.[2][14] |
| CD24 | High | Adhesion molecule, often used in combination with other markers.[9] |
| SIRPα (CD172a) | Low/Negative | Distinguishes cDC1s from cDC2s (which are SIRPα+).[2][13] |
| CD8α or CD103 | Positive (Tissue Dependent) | Lymphoid-resident cDC1s are CD8α+, non-lymphoid are CD103+.[3][15] |
| CLEC9A (DNGR-1) | High | C-type lectin receptor involved in sensing necrotic cells for cross-presentation.[2] |
Table 3: Common Stimuli for cDC1 Activation and Expected Cytokine Profile
| Stimulus | Receptor | Typical Concentration | Key Cytokines Produced by cDC1 |
|---|---|---|---|
| Polyinosinic:polycytidylic acid (Poly(I:C)) | TLR3 | 1-20 µg/mL | IL-12 , IL-6, TNF-α, Type I & III Interferons (IFNλ)[3][7][16] |
| Resiquimod (R848) | TLR7/8 | 1 µg/mL | Type I Interferons, IL-12 (human cDC1s)[17] |
| LPS (endotoxin) | TLR4 | 10-100 ng/mL | IL-12, IL-6, TNF-α[3][8] |
Detailed Experimental Protocols
Protocol 1: High-Yield Generation of Murine Bone Marrow-Derived cDC1s (KitL + Flt3L Method)
This protocol is adapted from recent studies demonstrating a significant increase in cDC1 yield by recruiting early hematopoietic progenitors.[2][5]
Materials:
-
Complete RPMI 1640 Medium: RPMI 1640, 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 50 µM 2-mercaptoethanol.
-
Recombinant murine Kit Ligand (SCF) and Flt3L.
-
ACK Lysing Buffer for red blood cell lysis.
-
70 µm cell strainer.
Procedure:
-
Bone Marrow Isolation:
-
Euthanize a 6-10 week old mouse and sterilize the hind limbs with 70% ethanol.
-
Aseptically dissect the femurs and tibias, removing all muscle tissue.
-
Cut the ends of the bones and flush the marrow into a petri dish containing complete RPMI using a 25G needle and syringe until the bones appear white.[2][12]
-
Create a single-cell suspension by gently pipetting. Pass the suspension through a 70 µm cell strainer.[1][2]
-
-
Red Blood Cell Lysis:
-
Centrifuge the cell suspension at 300 x g for 7 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 2 mL of ACK lysis buffer. Incubate for 2 minutes at room temperature.[2]
-
Neutralize the lysis buffer by adding 10 mL of complete RPMI. Centrifuge again and resuspend the pellet in fresh medium.
-
-
Cell Culture (Sequential Stimulation):
-
Count the viable cells. Seed the cells at a density of 6.25 x 10⁵ cells/mL in non-tissue culture-treated plates.[2][5]
-
Days 0-4: Add Kit Ligand to a final concentration of 100 ng/mL.
-
Day 4: Without changing the medium, add Flt3L to a final concentration of 200 ng/mL.
-
Days 4-10/11: Continue to culture the cells at 37°C and 5% CO₂.
-
-
Harvesting cDC1s:
-
On day 10 or 11, gently pipette the medium up and down to dislodge the loosely adherent and suspension cells, which are enriched for dendritic cells.[2]
-
Collect the cell suspension. The cells are now ready for analysis by flow cytometry or for use in functional assays.
-
Protocol 2: In Vitro Antigen Cross-Presentation Assay
This protocol outlines a general workflow to assess the ability of generated cDC1s to cross-present a cell-associated antigen to antigen-specific CD8+ T-cells (e.g., OT-I T-cells, which recognize an ovalbumin peptide).[9][18][19]
Materials:
-
Generated cDC1s (from Protocol 1).
-
Antigen-expressing cells (e.g., B16 melanoma cells expressing ovalbumin, B16-OVA).
-
Purified, CFSE-labeled OT-I CD8+ T-cells.
-
cDC1 activation stimulus (e.g., Poly(I:C)).
-
Complete RPMI Medium.
Procedure:
-
Prepare Antigen:
-
Culture B16-OVA cells to ~80% confluency.
-
Induce apoptosis by UV irradiation (e.g., 120 mJ/cm²) followed by 4-6 hours of incubation. Confirm apoptosis using Annexin V/PI staining.[9]
-
-
Prepare cDC1s:
-
Harvest the generated cDC1s and plate them at 1 x 10⁶ cells/mL.
-
Add the apoptotic B16-OVA cells at a ratio of 1:1 (cDC1:B16-OVA).
-
Add an activation stimulus, such as Poly(I:C) (10 µg/mL).
-
Incubate for 6-8 hours to allow for antigen uptake and processing.
-
-
Prepare T-cells:
-
Isolate CD8+ T-cells from the spleen and lymph nodes of an OT-I transgenic mouse using a negative selection kit.[9]
-
Label the purified OT-I cells with 5 µM CFSE.
-
-
Co-culture:
-
Analysis:
-
After 60-72 hours, harvest the cells.
-
Stain with antibodies for CD8 and a viability dye.
-
Analyze by flow cytometry. T-cell proliferation is measured by the dilution of the CFSE signal.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for High-Yield cDC1 Generation and Functional Assay
Caption: Workflow for generating and testing cDC1s.
Diagram 2: Troubleshooting Logic for Low cDC1 Yield
Caption: Troubleshooting flowchart for low cDC1 yield.
Diagram 3: Simplified cDC1 Activation Signaling Pathway via TLR3
Caption: TLR3 signaling pathway in cDC1 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labpages2.moffitt.org [labpages2.moffitt.org]
- 4. A Simple and Rapid Protocol for the Isolation of Murine Bone Marrow Suitable for the Differentiation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced in vitro type 1 conventional dendritic cell generation via the recruitment of hematopoietic stem cells and early progenitors by Kit ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bicycletherapeutics.com [bicycletherapeutics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Generation of Murine CD8α+ DEC205+ XCR1+ Cross-Presenting Dendritic Cells from Bone Marrow–Derived Hematopoietic Progenitors | Springer Nature Experiments [experiments.springernature.com]
- 15. Dendritic Cell Overview | Thermo Fisher Scientific - TR [thermofisher.com]
- 16. Conventional dendritic cells type 1 are strongly enriched, quiescent and relatively tolerogenic in local inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. In Vivo and In Vitro Assay to Address Dendritic Cell Antigen Cross-Presenting Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo and In Vitro Assay to Address Dendritic Cell Antigen Cross-Presenting Capacity | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing DC1SMe Instability in Solution
Disclaimer: Information regarding the specific compound DC1SMe is not publicly available. This technical support center provides a generalized framework for addressing the stability issues of small molecule compounds in solution, which can be adapted by researchers for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds like this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, appears to be degrading in my aqueous assay buffer. What are the common causes?
A1: Compound degradation in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The compound may be susceptible to cleavage by water, especially if it contains labile functional groups like esters or amides. The pH of the buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1]
-
Oxidation: If this compound contains electron-rich moieties, it may be sensitive to oxidation. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1][2]
-
Solubility Issues: The compound may have poor solubility in the aqueous buffer, leading to precipitation over time. This can sometimes be misinterpreted as degradation. The precipitated compound may also be more susceptible to degradation.[1]
-
Adsorption: The compound may adsorb to the surface of storage containers (e.g., plastic tubes) or assay plates, reducing its effective concentration in solution.[1]
Q2: I'm observing a color change in my this compound stock solution. What does this indicate?
A2: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q3: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[2] Consider the following:
-
Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[2][3]
Q4: Can the type of storage container affect the stability of my compound?
A4: Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, amber glass vials or polypropylene tubes that are known to be inert are advisable.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent results between experiments | - Inconsistent solution preparation- Variable storage times or conditions of solutions | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Compound degradation | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[1] |
| Loss of compound activity in a cell-based assay | - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability | - Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[1] |
| Precipitate forms in the stock solution upon storage | - Poor solubility- Compound degradation to an insoluble product | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[1] |
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound
Objective: To assess the stability of this compound in a specific solvent and storage condition over time.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, ethanol)
-
Aqueous buffer (relevant to the planned assay)
-
Amber glass vials or polypropylene tubes[2]
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution in the assay buffer to the final working concentration. Analyze this sample by HPLC or LC-MS to obtain the initial peak area of the compound. This serves as the baseline (T=0) measurement.[2]
-
Storage: Store the remaining stock solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light).[2][4]
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot (if frozen) and re-analyze by HPLC or LC-MS.[2]
-
Data Analysis: Compare the peak area of your compound at each timepoint to the T=0 value. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.[2]
Quantitative Data Summary
Table 1: General Storage Conditions for Small Molecules
| Storage Temperature | Typical Stability Duration | Suitable For |
| Room Temperature (15–25°C) | Variable | Stable, non-volatile compounds[4] |
| Refrigerated (2–8°C) | Up to 2 years (for powders) | Temperature-sensitive chemicals and reagents[3][4] |
| Frozen (-20°C) | Up to 3 years (for powders); up to 1 month (for solutions) | Most small molecules, labile biologicals[3][5] |
| Ultra-Low (-80°C) | Up to 6 months (for solutions) | Long-term storage of solutions, labile biologicals[3][5] |
Note: The data in this table is illustrative and will vary depending on the specific compound and conditions.[2]
Visualizations
Caption: Workflow for assessing small molecule stability.
Caption: Factors leading to small molecule instability.
References
Technical Support Center: Troubleshooting Unexpected Results with DC1SMe Treatment
Welcome to the technical support center for DC1SMe. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: We observed a significant decrease in cell viability after this compound treatment, which was not anticipated. What could be the cause?
A1: An unexpected decrease in cell viability can stem from several factors. Firstly, consider the possibility of off-target effects, where this compound may be interacting with cellular targets other than the intended one, leading to cytotoxicity.[1][2][3] It is also crucial to re-evaluate the dosage and treatment duration. A comprehensive dose-response experiment is recommended to determine the optimal concentration. Finally, ensure the quality and purity of the this compound compound, as contaminants could contribute to cell death.
Q2: Our results show an upregulation of a signaling pathway that was expected to be inhibited by this compound. How can we explain this?
A2: This paradoxical effect could be due to the complexity of cellular signaling networks. Inhibition of one pathway can sometimes lead to the compensatory activation of another.[4][5] For instance, blocking a primary pathway might relieve a negative feedback loop on a parallel pathway, resulting in its upregulation. We recommend performing a broader analysis of related signaling pathways to understand the comprehensive impact of this compound on the cellular network.
Q3: We are not observing the expected phenotype in our dendritic cell maturation assay after this compound treatment. What should we check?
A3: If the expected phenotype, such as the modulation of maturation markers (e.g., CD80, CD86, HLA-DR), is not observed, several experimental factors should be reviewed.
-
Cell Health and Density: Ensure the dendritic cells are healthy and plated at the correct density.
-
Reagent Quality: Verify the activity of the maturation stimuli (e.g., LPS, TNF-α) and the quality of the antibodies used for flow cytometry.
-
Timing of Treatment: The timing of this compound treatment relative to the addition of maturation stimuli is critical. A time-course experiment is advisable.
-
Experimental Controls: Re-examine your positive and negative controls to ensure they are behaving as expected.[6][7]
Troubleshooting Guide: Unexpected Cytokine Profile
One common unexpected result is an altered cytokine secretion profile from dendritic cells following this compound treatment. The table below summarizes a hypothetical scenario where the observed cytokine levels differ from the expected outcome.
| Cytokine | Expected Outcome with this compound | Observed Outcome with this compound | Potential Explanation | Troubleshooting Steps |
| IL-12 | Decrease | No Change | - this compound may not be effectively targeting the IL-12 production pathway. - Redundant signaling pathways are compensating.[5] | - Verify target engagement with a downstream marker assay. - Test a broader range of this compound concentrations. |
| TNF-α | Decrease | Increase | - Off-target activation of pro-inflammatory pathways.[1][3] - Induction of cellular stress responses. | - Perform a global phosphoproteomics or transcriptomics analysis to identify activated off-target pathways. |
| IL-10 | No Change | Decrease | - Unintended inhibition of an anti-inflammatory pathway. | - Investigate known pathways regulating IL-10 production in dendritic cells. |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Dendritic Cell Maturation Markers
This protocol outlines the steps to assess the impact of this compound on dendritic cell maturation.
-
Cell Preparation:
-
Plate monocyte-derived dendritic cells at a density of 1x10^6 cells/mL in a 24-well plate.
-
Allow cells to adhere for 2 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cells at the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO only).
-
Incubate for 1 hour.
-
-
Maturation Induction:
-
Add a maturation cocktail (e.g., LPS at 100 ng/mL, TNF-α at 50 ng/mL, and IL-1β at 10 ng/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD80, CD86, HLA-DR) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) and the percentage of positive cells for each maturation marker.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways in a dendritic cell.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on DC maturation.
Troubleshooting Logic
Caption: A logical approach to troubleshooting unexpected results.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Signaling Pathways Are Involved in the Interleukine-4 Regulated Expression of DC-SIGN in THP-1 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
Technical Support Center: DC1SMe Experimental Design and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments involving DC1SMe, a potent cytotoxin used in the development of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic derivative of DC1, which is an analog of the natural product CC-1065.[1] It functions as a highly potent DNA alkylating agent.[1] Its cytotoxic effect is achieved by binding to the minor groove of DNA and alkylating the N3 position of adenine, which leads to a cascade of events culminating in cell death.[2][3] This mechanism of action disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[4][5][6]
Q2: What are the primary applications of this compound in research and drug development?
A2: this compound is primarily utilized as a cytotoxic payload in the creation of Antibody-Drug Conjugates (ADCs).[1] ADCs are a targeted cancer therapy that uses a monoclonal antibody to deliver a potent cytotoxin, like this compound, specifically to cancer cells that express a particular antigen on their surface. This targeted delivery minimizes systemic toxicity to healthy tissues while maximizing the anti-tumor effect.[7][8][9][10]
Q3: What are the key considerations when designing an experiment with a this compound-based ADC?
A3: Several factors are critical for designing a successful experiment with a this compound-ADC:
-
Antibody Selection: The monoclonal antibody must be highly specific for a tumor-associated antigen that is abundantly expressed on the surface of the target cancer cells.
-
Linker Chemistry: The choice of linker connecting this compound to the antibody is crucial. It must be stable in circulation to prevent premature release of the payload but allow for efficient cleavage and release of this compound once the ADC is internalized by the cancer cell.[10][11]
-
Drug-to-Antibody Ratio (DAR): The DAR, or the number of this compound molecules conjugated to a single antibody, must be optimized. A low DAR may result in insufficient potency, while a high DAR can lead to ADC aggregation and altered pharmacokinetics.[10][12]
-
Target Cell Line Selection: The chosen cancer cell lines should have well-characterized expression of the target antigen.
-
In vitro Assays: Cytotoxicity assays are essential to determine the potency (e.g., IC50) of the this compound-ADC on target and non-target cell lines.
-
In vivo Models: Appropriate animal models are necessary to evaluate the anti-tumor efficacy and safety profile of the ADC.
Q4: How is the potency of this compound typically measured?
A4: The potency of this compound, both as a free drug and as part of an ADC, is typically determined using in vitro cytotoxicity assays. These assays involve treating cancer cell lines with varying concentrations of the compound and measuring cell viability after a set incubation period. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited, is then calculated. For this compound, IC50 values are in the picomolar range for sensitive cancer cell lines.[1]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) after Conjugation
| Potential Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction (for thiol-based conjugation) | - Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the optimal concentration and incubation time. - Perform a small-scale titration to determine the optimal reduction conditions for your specific antibody. |
| Hydrolysis of Maleimide Linker | - Maintain the pH of the conjugation buffer between 6.5 and 7.5.[11] - Use freshly prepared buffers. |
| Precipitation of this compound-Linker | - this compound and some linkers can be hydrophobic. Introduce a small amount of a co-solvent like DMSO or DMF to the reaction, ensuring the final concentration does not exceed 5-10% to avoid antibody denaturation.[13] |
| Insufficient Molar Excess of this compound-Linker | - Increase the molar ratio of the this compound-linker to the antibody. A 5 to 10-fold molar excess is a common starting point.[9] |
Issue 2: ADC Aggregation During or After Conjugation
| Potential Cause | Troubleshooting Steps |
| High DAR | - A high number of hydrophobic this compound molecules per antibody can increase the propensity for aggregation.[13] Aim for a lower, more controlled DAR by optimizing the conjugation conditions. |
| Inappropriate Buffer Conditions | - Screen different buffer compositions, pH, and excipients to improve ADC solubility and stability. |
| Suboptimal Purification Method | - Use size-exclusion chromatography (SEC) to remove aggregates after conjugation. |
| Freeze-Thaw Cycles | - Aliquot the purified ADC into single-use vials to minimize freeze-thaw cycles, which can induce aggregation. |
Issue 3: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | - Ensure consistent cell passage number and health. - Regularly verify the expression of the target antigen on your cell lines using flow cytometry or other methods. |
| ADC Instability in Culture Medium | - Assess the stability of your ADC in the cell culture medium over the time course of your experiment. The linker may be prematurely cleaved. |
| Incomplete Payload Release | - If using a cleavable linker, ensure the intracellular conditions of your target cells are conducive to its cleavage. This can be investigated using lysosomal extracts or cell imaging techniques.[11] |
| Assay Variability | - Ensure accurate and consistent cell seeding density. - Use a positive control (e.g., free this compound) and a negative control (e.g., unconjugated antibody) in every experiment. |
Experimental Protocols
Protocol 1: General Procedure for Cysteine-Based Conjugation of this compound to a Monoclonal Antibody
This protocol provides a general workflow for conjugating a this compound-linker construct containing a maleimide group to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
This compound-maleimide linker construct
-
Organic co-solvent (e.g., DMSO)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification column (e.g., SEC)
-
Reaction buffers and solutions
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 5-10 molar excess of TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column equilibrated with conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
-
Conjugation Reaction:
-
Immediately after reduction, add the this compound-maleimide linker (dissolved in a minimal amount of DMSO) to the reduced antibody at a 5-10 molar excess.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the this compound-linker to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted this compound-linker, quenching agent, and any aggregates.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280).
-
Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a standard method for evaluating the cytotoxicity of a this compound-ADC using a cell viability assay.
Materials:
-
Target and non-target cancer cell lines
-
Complete cell culture medium
-
This compound-ADC, unconjugated antibody, and free this compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of a this compound-based Antibody-Drug Conjugate.
Caption: General workflow for the synthesis of a this compound-based ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC-1065 (NSC 298223), a novel antitumor agent that interacts strongly with double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. news-medical.net [news-medical.net]
- 9. benchchem.com [benchchem.com]
- 10. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: YTHDC1 (m6A Reader) Assays
A Note on Terminology: The term "DC1SMe assay" is not a standard term in scientific literature. Based on the components of the name, it is highly likely that it refers to assays for YTHDC1 , a crucial nuclear "reader" protein that binds to N6-methyladenosine (m6A) on RNA, a key epigenetic mark. "SMe" likely refers to the S-adenosyl methionine-dependent methylation that is upstream of YTHDC1's function. This guide provides detailed troubleshooting for assays involving YTHDC1.
YTHDC1 is a key player in RNA metabolism, influencing mRNA splicing, nuclear export, and stability.[1][2][3] Its dysregulation is implicated in various diseases, including cancer, making it a significant target for drug development.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of YTHDC1?
A1: YTHDC1 is a nuclear protein that selectively recognizes and binds to N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][3] Its primary functions include regulating pre-mRNA splicing, facilitating the export of methylated mRNAs from the nucleus to the cytoplasm, and modulating RNA stability.[2][3][6]
Q2: Why is YTHDC1 an important drug target?
A2: YTHDC1 is overexpressed in several cancers, such as acute myeloid leukemia (AML), and plays a crucial role in cancer cell proliferation and survival.[5] Inhibiting YTHDC1 can disrupt these processes, making it a promising therapeutic target.[7] For instance, potent and selective inhibitors of YTHDC1 have shown antiproliferative activity in AML cell lines.[8][9]
Q3: What types of assays are used to study YTHDC1?
A3: A variety of biochemical and cell-based assays are used to investigate YTHDC1 function and identify inhibitors. These include:
-
Binding Assays: To measure the direct interaction between YTHDC1 and m6A-containing RNA/DNA. Common formats are Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and MicroScale Thermophoresis (MST).[10][11][12]
-
Enzyme-Linked Immunosorbent Assays (ELISA): For quantifying overall m6A levels in RNA populations, which can be indirectly affected by YTHDC1 activity.[13][14]
-
Homogeneous Proximity Assays: Such as Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA, which are suitable for high-throughput screening (HTS) of inhibitors.[8][15]
-
Thermal Shift Assays (TSA & CETSA): To confirm target engagement of inhibitors by measuring changes in protein thermal stability upon ligand binding, both in biochemical (TSA) and cellular (CETSA) contexts.[8]
Q4: What is the significance of the aromatic cage in YTHDC1's YTH domain?
A4: The YTH domain of YTHDC1 contains an aromatic cage, formed by tryptophan residues (Trp377 and Trp428), which is essential for recognizing and binding the methyl group of m6A.[10] This interaction is a key determinant of binding specificity.
Troubleshooting Guides for YTHDC1 Assays
Artifacts in YTHDC1 assays can arise from various sources, including reagent quality, experimental technique, and the intrinsic properties of test compounds. Below are troubleshooting guides for common assay formats.
Guide 1: Homogeneous Proximity Assays (HTRF/AlphaLISA)
These assays are popular for high-throughput screening of YTHDC1 inhibitors.
| Problem | Possible Causes | Solutions |
| High background signal | 1. Non-specific binding of assay components. 2. Reagent aggregation. 3. Autofluorescence of test compounds. | 1. Increase the concentration of blocking agents (e.g., BSA, Tween-20) in the assay buffer. 2. Centrifuge reagents before use; optimize buffer composition (e.g., salt concentration). 3. Screen compounds for intrinsic fluorescence at the assay wavelengths and perform counter-screens. |
| Low signal-to-background ratio | 1. Suboptimal reagent concentrations (protein, RNA probe, antibodies). 2. Inactive protein or degraded RNA probe. 3. Incorrect buffer pH or ionic strength. | 1. Perform cross-titration of all key reagents to determine optimal concentrations. 2. Verify protein activity and RNA integrity using orthogonal methods (e.g., SDS-PAGE for protein, gel electrophoresis for RNA). 3. Optimize the assay buffer conditions. |
| False positives | 1. Compound interference with the detection system (e.g., light scattering, quenching). 2. Compound-induced aggregation of assay components. 3. Non-specific inhibition. | 1. Run control experiments without one of the key assay components to identify interfering compounds. 2. Include detergents in the assay buffer; test compounds in the presence of a non-specific protein to rule out aggregation-based inhibition. 3. Confirm hits using an orthogonal, label-free assay like ITC or TSA. |
| High well-to-well variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper technique; consider using automated liquid handlers. 2. Ensure thorough mixing after each reagent addition. 3. Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
Guide 2: Fluorescence Polarization (FP) Assays
FP assays are commonly used to measure the binding of YTHDC1 to a fluorescently labeled m6A-RNA probe.
| Problem | Possible Causes | Solutions |
| Drifting FP signal | 1. Photobleaching of the fluorescent probe. 2. Temperature fluctuations during reading. | 1. Reduce the excitation light intensity or the exposure time. 2. Allow the plate to equilibrate to the reader's temperature before measuring. |
| High data scatter | 1. Protein precipitation or aggregation. 2. Air bubbles in the wells. | 1. Centrifuge the protein stock before use; include a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer. 2. Centrifuge the plate briefly before reading. |
| False positives/negatives | 1. Fluorescent compounds interfering with the signal. 2. Compounds that quench the fluorescent probe. | 1. Measure the fluorescence of compounds alone to identify intrinsic fluorescence. 2. Perform a counter-screen to identify quenchers. |
Quantitative Data Summary
The following tables summarize key quantitative data for YTHDC1 interactions and inhibitors, as reported in the literature.
Table 1: Binding Affinities of YTHDC1 to Methylated Nucleic Acids
| Ligand | Assay Method | Dissociation Constant (Kd) | Reference |
| m6A-containing ssDNA | Isothermal Titration Calorimetry (ITC) | 10 nM | [11] |
| m6A-containing ssRNA | Isothermal Titration Calorimetry (ITC) | 50-80 nM | [11] |
Table 2: Potency of Selected YTHDC1 Inhibitors
| Compound | Assay Method | IC50 / Kd | Target Cell Line | Reference | | :--- | :--- | :--- | :--- | | Compound 40 | HTRF | IC50 = 0.35 µM | - |[16] | | Compound 40 | ITC | Kd = 49 nM | - |[8][16] | | Compound 40 | Cell Proliferation | GI50 = 3.2 µM | THP-1 (AML) |[8] | | YL-5092 | - | - | AML cells |[7] | | N-7 (pan-YTH inhibitor) | FP Competition | IC50 = 30 ± 2 µM | - |[12] |
Experimental Protocols
Protocol 1: YTHDC1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is adapted for screening YTHDC1 inhibitors.[8]
Objective: To measure the inhibition of the YTHDC1-m6A RNA interaction.
Materials:
-
Recombinant GST-tagged YTHDC1 protein
-
Biotinylated m6A-containing RNA probe
-
Europium cryptate-labeled anti-GST antibody
-
XL665-conjugated Streptavidin
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)
-
Test compounds in DMSO
-
384-well low-volume microplates
Methodology:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add test compounds and GST-YTHDC1 protein to the microplate wells.
-
Incubate for 15 minutes at room temperature to allow compound-protein binding.
-
Add the biotinylated m6A-RNA probe to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration to calculate IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the engagement of an inhibitor with YTHDC1 inside cells.[8]
Objective: To assess the thermal stabilization of YTHDC1 upon inhibitor binding in a cellular context.
Materials:
-
MOLM-13 (or other suitable) cell line
-
Test compound and DMSO (vehicle control)
-
PBS and protease inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermocycler
-
Equipment for Western blotting (SDS-PAGE, transfer system, anti-YTHDC1 antibody)
Methodology:
-
Treat MOLM-13 cells with the test compound or DMSO for a specified time (e.g., 4 hours).
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 48°C to 62°C) for 3 minutes in a thermocycler, leaving one sample at room temperature as a non-heated control.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble YTHDC1 in each sample by Western blotting.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Signaling and Functional Pathways
Experimental and Logical Workflows
References
- 1. Roles and mechanisms of the m6A reader YTHDC1 in biological processes and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear m6A reader YTHDC1 promotes muscle stem cell activation/proliferation by regulating mRNA splicing and nuclear export | eLife [elifesciences.org]
- 3. YTHDC1 mediates nuclear export of N6-methyladenosine methylated mRNAs | eLife [elifesciences.org]
- 4. Gene - YTHDC1 [maayanlab.cloud]
- 5. A critical role of nuclear m6A reader YTHDC1 in leukemogenesis by regulating MCM complex–mediated DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YTHDC1 mediates nuclear export of N6-methyladenosine methylated mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Design of a Potent and Selective YTHDC1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Structure-Based Design of a Potent and Selective YTHDC1 Ligand | Semantic Scholar [semanticscholar.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Biochemical and structural basis for YTH domain of human YTHDC1 binding to methylated adenine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new inhibitor for YTH domain-containing m6A RNA readers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
No Experimental Findings for "DC1SMe" Found
Extensive searches for experimental findings, signaling pathways, or comparative data for a compound or molecule named "DC1SMe" have yielded no results. This suggests that "this compound" may be a highly specific internal designation, a novel compound not yet described in public literature, or a potential typographical error.
The search results did, however, provide information on related topics in immunology and cancer research, particularly concerning Dendritic Cells (DCs) and their associated signaling molecules. One prominent molecule identified is DC-SIGN (Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin), a key receptor on dendritic cells involved in immune regulation.
Given the lack of data on "this compound," it is not possible to generate the requested comparison guide on this topic.
Alternative Topic Proposal: DC-SIGN Signaling in Immunotherapy
We propose to create a comparison guide on a related, data-rich topic: "Validating Experimental Findings on DC-SIGN Signaling and its Therapeutic Modulation." This topic would allow for a comprehensive guide that fulfills all the user's core requirements, including:
-
Objective Comparison: Comparing the effects of different modulators (e.g., agonists, antagonists, blocking antibodies) on DC-SIGN activity.
-
Data Presentation: Summarizing binding affinities, downstream signaling effects, and cellular responses in tabular format.
-
Experimental Protocols: Detailing methodologies for key assays like ligand-binding assays, flow cytometry for cell surface marker expression, and analysis of downstream signaling pathways.
-
Visualization: Creating Graphviz diagrams of the DC-SIGN signaling pathway and relevant experimental workflows.
This alternative would provide valuable insights for researchers, scientists, and drug development professionals working in immunology and oncology. Please let us know if you would like to proceed with this proposed topic.
Tale of Two Payloads: A Comparative Efficacy Guide to DC1SMe and MMAE in Antibody-Drug Conjugates
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the choice of cytotoxic payload for antibody-drug conjugates (ADCs) is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of two prominent payloads: DC1SMe, a potent DNA alkylating agent, and Monomethyl Auristatin E (MMAE), a well-established microtubule inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, comparative efficacy data from preclinical studies, and the experimental protocols used to evaluate them.
Executive Summary
This compound and MMAE represent two distinct classes of cytotoxic agents utilized in ADCs, each with a unique mechanism of inducing cancer cell death. This compound, a derivative of the DNA alkylator CC-1065, exerts its cytotoxic effect by binding to the minor groove of DNA and alkylating it, leading to DNA damage and subsequent apoptosis.[] In contrast, MMAE, a synthetic analog of the natural product dolastatin 10, disrupts the cellular cytoskeleton by inhibiting tubulin polymerization, which arrests the cell cycle in the G2/M phase and triggers apoptosis.[2]
Mechanism of Action
This compound: The DNA Alkylator
This compound is a highly potent DNA mono-alkylating agent.[3] Upon internalization of the ADC and release of the payload within the cancer cell, this compound covalently binds to the N3 of adenine in the minor groove of DNA.[4] This alkylation event disrupts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[][5]
MMAE: The Microtubule Inhibitor
MMAE is a potent antimitotic agent that inhibits the polymerization of tubulin, a key component of microtubules.[2] Microtubules are essential for forming the mitotic spindle during cell division. By disrupting microtubule dynamics, MMAE causes cell cycle arrest at the G2/M phase, preventing cancer cells from successfully dividing and leading to programmed cell death (apoptosis).[6][7]
Signaling Pathways
The distinct mechanisms of this compound and MMAE trigger different downstream signaling pathways to induce apoptosis.
References
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule inhibitor-based antibody–drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: DC1SMe-ADC vs. Standard of Care in Metastatic Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel antibody-drug conjugate (ADC) payload, DC1SMe, against the standard-of-care chemotherapy regimen for metastatic colorectal cancer (mCRC). Given that this compound is a preclinical cytotoxic agent, this comparison is based on its known mechanism of action and in vitro potency, juxtaposed with the established clinical profile of the FOLFOX regimen (5-Fluorouracil, Leucovorin, and Oxaliplatin).
Executive Summary
This compound is a highly potent derivative of the DNA alkylating agent CC-1065, designed for use as an ADC payload. Its mechanism of action, DNA minor groove alkylation, leads to irreversible DNA damage and subsequent cell death. This targeted delivery approach via an ADC aims to maximize efficacy on tumor cells while minimizing systemic toxicity. The standard of care for many patients with mCRC is the FOLFOX regimen, which combines a thymidylate synthase inhibitor (5-FU) and a platinum-based DNA cross-linking agent (oxaliplatin) to induce cancer cell death. This guide will delve into a comparative analysis of their mechanisms, available performance data, and the experimental protocols used for their evaluation. Due to the preclinical nature of this compound, this guide will use a hypothetical anti-TROP2-DC1SMe ADC for a more focused comparison, as TROP2 is a frequently overexpressed antigen in colorectal cancer.[1][2][3]
Data Presentation: Quantitative Performance
The available quantitative data for this compound is limited to in vitro cytotoxicity, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). The table below summarizes the IC50 values of this compound against several cancer cell lines, including the colorectal cancer cell line COLO 205. For comparison, typical IC50 values for 5-FU and Oxaliplatin in colorectal cancer cell lines are also provided, though it is important to note that these can vary significantly based on the specific cell line and experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | COLO 205 | Colorectal Cancer | 250 pM |
| Ramos | Burkitt's Lymphoma | 22 pM | |
| Namalwa | Burkitt's Lymphoma | 10 pM | |
| HL60/s | Acute Myeloid Leukemia | 32 pM | |
| 5-Fluorouracil (5-FU) | Various CRC lines | Colorectal Cancer | ~1-10 µM |
| Oxaliplatin | Various CRC lines | Colorectal Cancer | ~0.5-5 µM |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of cytotoxic agents like this compound and standard chemotherapies.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol outlines a common method for determining the IC50 of a compound against cancer cell lines.
-
Cell Culture: Colorectal cancer cell lines (e.g., COLO 205) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (this compound, 5-FU, Oxaliplatin) is prepared. The cell culture medium is replaced with medium containing the various concentrations of the test compounds. Control wells with vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their cytotoxic effects.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is read on a microplate reader.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model of Colorectal Cancer
This protocol describes a typical in vivo experiment to assess the anti-tumor efficacy of a therapeutic agent.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human colorectal cancer cells (e.g., COLO 205) are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Treatment Administration:
-
Hypothetical Anti-TROP2-DC1SMe ADC: The ADC is administered intravenously at a predetermined dose and schedule.
-
FOLFOX Regimen: 5-FU and leucovorin are administered, often via intraperitoneal injection, followed by oxaliplatin, also typically administered intraperitoneally, according to a clinically relevant schedule.
-
Control Group: A vehicle or a non-binding antibody control is administered.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare the tumor volumes between the treatment and control groups.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Hypothetical mechanism of a TROP2-targeted this compound ADC in colorectal cancer.
Caption: Combined mechanism of action of the FOLFOX chemotherapy regimen.
Experimental Workflow Diagram
Caption: Workflow for comparing a this compound-ADC with the FOLFOX regimen.
References
- 1. TROP2 in colorectal carcinoma: associations with histopathology, molecular phenotype, and patient prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROP2 Represents a Negative Prognostic Factor in Colorectal Adenocarcinoma and Its Expression Is Associated with Features of Epithelial–Mesenchymal Transition and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical significance of TROP2 expression in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of DC1SMe: A Comparative Guide to Cytotoxicity and DNA Alkylation Analysis
For researchers, scientists, and drug development professionals, the rigorous validation of a cytotoxic agent's efficacy and mechanism of action is paramount. This guide provides a comprehensive comparison of techniques to cross-validate the results of DC1SMe, a potent DNA alkylating agent utilized as a payload in Antibody-Drug Conjugates (ADCs).
This compound is a derivative of DC1, an analog of the minor groove-binding DNA alkylator CC-1065.[1][2] As a key component of ADCs, its primary function is to induce cell death upon internalization into target cancer cells. Validating its cytotoxic effects and confirming its DNA alkylating activity are critical steps in the preclinical development of ADCs that employ this payload. This guide outlines the experimental protocols for these validation studies and compares this compound to other common ADC payloads.
Cross-Validation of Cytotoxicity
The cytotoxic potential of an ADC payload is a primary determinant of its therapeutic efficacy. The most common method for quantifying cytotoxicity is through in vitro cell viability assays, which measure the concentration of the agent required to inhibit the growth of a cancer cell population by 50% (IC50). A lower IC50 value indicates higher potency.[1]
To ensure the reliability of cytotoxicity data, results should be cross-validated using multiple assay formats that measure different cellular parameters. Commonly employed techniques include tetrazolium reduction assays (MTT and XTT) and ATP-based luminescence assays.
Comparative Cytotoxicity of ADC Payloads
The selection of a cytotoxic payload is a critical decision in ADC design. The following table provides a comparative overview of this compound and other commonly used ADC payloads, highlighting their mechanisms of action and reported potencies against various cancer cell lines.
| Payload | Mechanism of Action | Reported IC50 Range | Key Characteristics |
| This compound | DNA Alkylation (Minor Groove Binding) | pM range (e.g., 10-250 pM for various cell lines)[1][2] | High potency, suitable for targeted delivery via ADCs. |
| Monomethyl Auristatin E (MMAE) | Tubulin Inhibition | pM to nM range | A potent anti-mitotic agent, widely used in approved ADCs. |
| Maytansinoid DM1 | Tubulin Inhibition | pM to nM range | A microtubule-depolymerizing agent used in several ADCs. |
| SN-38 | Topoisomerase I Inhibition | nM range | The active metabolite of irinotecan, induces DNA single-strand breaks. |
Note: IC50 values are highly dependent on the cell line, exposure time, and the specific antibody used in the ADC. This table provides a general comparison of potency.
Experimental Protocols for Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound-containing ADC and control articles (unconjugated antibody, free this compound). Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.[3]
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay also measures mitochondrial dehydrogenase activity. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate for the desired treatment duration.
-
XTT Reagent Addition: Add the XTT reagent, typically mixed with an electron coupling agent, to each well.
-
Incubation: Incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at a wavelength of 450-500 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Validation of DNA Alkylating Mechanism
Confirming that this compound functions as a DNA alkylating agent is crucial for understanding its mechanism of action and for cross-validating the cytotoxicity data. Several techniques can be employed to detect and quantify DNA alkylation.
Experimental Protocols for DNA Alkylation Assays
1. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells. DNA strand breaks, including those arising from alkylation, result in the migration of DNA fragments out of the nucleus during electrophoresis, forming a "comet" shape.
Protocol:
-
Cell Treatment: Treat cells with this compound or a this compound-containing ADC for a defined period.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
2. γ-H2AX Immunofluorescence Assay
The phosphorylation of the histone variant H2AX to form γ-H2AX is an early cellular response to DNA double-strand breaks, which can be a consequence of DNA alkylation and subsequent DNA repair processes.
Protocol:
-
Cell Treatment: Treat cells grown on coverslips with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in γ-H2AX foci indicates the induction of DNA damage.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
By employing these cross-validation techniques and comparative analyses, researchers can build a robust data package to support the continued development of this compound-based ADCs, ensuring a thorough understanding of their potency and mechanism of action.
References
A Comparative Guide to the Mechanism of Action of DC1SMe and Other Cytotoxic Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic mechanisms of DC1SMe, a potent DNA alkylating agent, with other prominent classes of payloads used in the development of Antibody-Drug Conjugates (ADCs). The information presented is supported by experimental data to aid in the evaluation and selection of cytotoxic agents for targeted cancer therapy.
Introduction to ADC Payloads
Antibody-drug conjugates are a class of targeted therapies that utilize the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The efficacy of an ADC is critically dependent on the mechanism of action and potency of its cytotoxic payload. This guide focuses on the comparison of four major classes of ADC payloads: DNA alkylators (represented by this compound), microtubule inhibitors (MMAE and MMAF), and topoisomerase I inhibitors (SN-38 and Deruxtecan).
Mechanism of Action: A Comparative Overview
The cytotoxic payloads employed in ADCs induce cancer cell death through distinct molecular mechanisms. Understanding these differences is crucial for selecting the appropriate payload for a specific cancer target and for predicting potential efficacy and toxicity profiles.
This compound: DNA Alkylation in the Minor Groove
This compound is a derivative of DC1, which is an analog of the natural product CC-1065. Its mechanism of action is centered on the alkylation of DNA.[1] Specifically, it binds to the minor groove of DNA with high affinity for AT-rich sequences.[2][3][4] This binding is followed by a covalent alkylation of the N3 position of adenine, which distorts the DNA helix, stalls DNA replication and transcription, and ultimately leads to apoptotic cell death.[2][3][4][5][6] The potent and irreversible nature of this DNA damage makes this compound an extremely cytotoxic agent.
Microtubule Inhibitors: MMAE and MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are synthetic analogs of the natural antimitotic agent dolastatin 10.[7][8][9] Their primary mechanism of action is the inhibition of tubulin polymerization.[1][7][10][11] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[8] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[8][9] A key difference between MMAE and MMAF is their cell permeability. MMAE is cell-permeable, allowing it to exert a "bystander effect" by killing neighboring antigen-negative cancer cells. In contrast, MMAF is less permeable due to a charged C-terminal phenylalanine, which can reduce off-target toxicity.[9]
Topoisomerase I Inhibitors: SN-38 and Deruxtecan
SN-38 is the active metabolite of irinotecan, and deruxtecan is the payload in the ADC trastuzumab deruxtecan. Both are potent inhibitors of topoisomerase I, a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[12][13][14][15][16] These inhibitors stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[12][15][16] This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[12][15]
Quantitative Comparison of Cytotoxicity
The in vitro potency of these cytotoxic payloads is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes representative IC50 values for each payload class. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
| Payload Class | Payload | Cancer Cell Line | IC50 (nM) |
| DNA Alkylator | This compound | Ramos (Burkitt's lymphoma) | 0.022 |
| Namalwa (Burkitt's lymphoma) | 0.010 | ||
| HL-60/s (Acute myeloid leukemia) | 0.032 | ||
| COLO 205 (Colorectal adenocarcinoma) | 0.250 | ||
| Microtubule Inhibitor | MMAE | SKBR3 (Breast cancer) | 3.27 |
| HEK293 (Embryonic kidney) | 4.24 | ||
| BxPC-3 (Pancreatic cancer) | 0.97 | ||
| PSN-1 (Pancreatic cancer) | 0.99 | ||
| Capan-1 (Pancreatic cancer) | 1.10 | ||
| Panc-1 (Pancreatic cancer) | 1.16 | ||
| MMAF | IMR-32 (Neuroblastoma) | <2 | |
| T98G (Glioblastoma) | <2 | ||
| COLO-38 (Melanoma) | <2 | ||
| Topoisomerase I Inhibitor | SN-38 | HCT116 (Colorectal carcinoma) | ~40 |
| HT-29 (Colorectal adenocarcinoma) | ~80 | ||
| SW620 (Colorectal adenocarcinoma) | ~20 | ||
| OCUM-2M (Gastric carcinoma) | 6.4 | ||
| OCUM-8 (Gastric carcinoma) | 2.6 | ||
| Deruxtecan (payload) | KPL-4 (Breast cancer) | 1.43 | |
| NCI-N87 (Gastric cancer) | 4.07 | ||
| SK-BR-3 (Breast cancer) | 1.43 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by each class of cytotoxic payload and a general workflow for evaluating ADC cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of topoisomerase I activity [protocols.io]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. scispace.com [scispace.com]
- 8. abscience.com.tw [abscience.com.tw]
- 9. Effective extracellular payload release and immunomodulatory interactions govern the therapeutic effect of trastuzumab deruxtecan (T-DXd) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. inspiralis.com [inspiralis.com]
- 16. applications.emro.who.int [applications.emro.who.int]
Unable to Benchmark "DC1SMe": Term Not Identified in Publicly Available Data
A comprehensive search for "DC1SMe" has yielded no specific information identifying it as a known scientific technology, molecule, or product within the domains of life sciences, drug development, or performance benchmarking. Without a clear understanding of what "this compound" is, its intended application, and its mechanism of action, it is not possible to proceed with the requested comparison guide.
To create the requested "Publish Comparison Guide," more specific information about "this compound" is required. Please provide details on the following:
-
Nature of this compound: What is this compound? Is it a small molecule, a biologic, a type of assay, a software tool, or a different kind of technology?
-
Area of Application: In which specific field of research or drug development is this compound used? (e.g., oncology, neuroscience, proteomics, a specific signaling pathway).
-
Function and Mechanism: What is the specific function of this compound? What is its mechanism of action?
-
Publicly Available Information: Are there any publications, patents, technical data sheets, or manufacturer websites that describe this compound?
Once this foundational information is provided, a targeted search for relevant benchmarks and comparative data can be initiated to fulfill the request for a detailed comparison guide.
A Head-to-Head Comparison of ADC Payloads: DC1-SMe vs. Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a detailed, data-driven comparison of two potent DNA alkylating agents, DC1-SMe and Duocarmycin SA, to assist researchers in making informed decisions for their ADC development programs.
At a Glance: DC1-SMe vs. Duocarmycin SA
| Feature | DC1-SMe | Duocarmycin SA |
| Drug Class | DNA Alkylating Agent | DNA Alkylating Agent |
| Mechanism of Action | Minor groove binding and alkylation of DNA | Minor groove binding and sequence-selective alkylation of adenine at the N3 position in DNA.[1][2] |
| Potency (IC50) | Picomolar range | Picomolar range |
| Common Application | Payload for Antibody-Drug Conjugates | Payload for Antibody-Drug Conjugates |
In-Depth Analysis
Mechanism of Action: Targeting the Blueprint of Cancer Cells
Both DC1-SMe and Duocarmycin SA exert their cytotoxic effects by targeting the fundamental building block of cancer cells: their DNA. As DNA alkylating agents, they form covalent bonds with the DNA structure, inducing damage that disrupts essential cellular processes like replication and transcription, ultimately leading to apoptosis (programmed cell death).
Their shared mechanism involves binding to the minor groove of the DNA helix. Duocarmycin SA is specifically known to alkylate the N3 position of adenine within AT-rich sequences of DNA.[1][2] This precise interaction underscores the high potency of these molecules. The irreversible nature of this DNA alkylation makes them particularly effective against rapidly proliferating tumor cells.
Performance Data: A Quantitative Look at Cytotoxicity
The in vitro cytotoxicity of DC1-SMe and Duocarmycin SA has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. It is important to note that the following data is compiled from separate studies and direct head-to-head comparisons under identical experimental conditions are not publicly available. Variations in experimental protocols, cell lines, and assay conditions can influence IC50 values.
DC1-SMe Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (pM) |
| Ramos | Burkitt's Lymphoma | 22 |
| Namalwa | Burkitt's Lymphoma | 10 |
| HL60/s | Acute Promyelocytic Leukemia | 32 |
| COLO 205 | Colorectal Adenocarcinoma | 250 |
Duocarmycin SA Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (pM) | Reference |
| U-138 MG | Glioblastoma | 1.8 | [3] |
| Molm-14 | Acute Myeloid Leukemia | 11.12 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 112.7 | [1] |
| Balb 3T3/H-ras | Murine Fibroblast (transformed) | 50 | [4] |
| General | Not specified | 10 | [5][6] |
The data indicates that both DC1-SMe and Duocarmycin SA exhibit exceptional potency in the picomolar range across multiple cancer cell lines.
Experimental Methodologies
The determination of in vitro cytotoxicity for compounds like DC1-SMe and Duocarmycin SA typically involves standardized cell-based assays. Below are overviews of common experimental protocols.
Cytotoxicity Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the cytotoxic agent (e.g., DC1-SMe or Duocarmycin SA) for a specified incubation period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assay (e.g., Annexin V Staining)
To confirm that cell death is occurring via apoptosis, an Annexin V assay can be performed. Annexin V is a protein that binds to phosphatidylserine, a marker of apoptosis when it is on the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the compound of interest at various concentrations.
-
Cell Harvesting: After the incubation period, both adherent and floating cells are collected.
-
Staining: Cells are stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to distinguish between apoptotic, necrotic, and viable cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of cell death.
Conclusion
Both DC1-SMe and Duocarmycin SA are highly potent DNA alkylating agents that serve as powerful payloads for the development of next-generation ADCs. Their picomolar-level cytotoxicity makes them attractive candidates for targeting and eliminating cancer cells. While the available data suggests comparable potency, the selection of one agent over the other may depend on a variety of factors including the specific cancer target, the antibody and linker chemistry, and the desired pharmacokinetic and safety profile of the final ADC construct. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison. This guide provides a foundational understanding to aid researchers in their critical evaluation of these important cytotoxic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Synergistic Potential of DC1SMe in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DC1SMe is a highly potent cytotoxic agent, a derivative of the minor groove-binding DNA alkylator DC1, which is an analog of the natural product CC-1065. Its primary mechanism of action is the alkylation of DNA, leading to strand breaks and ultimately, cell death.[1] Due to its high cytotoxicity, this compound is a prime candidate for use as a payload in Antibody-Drug Conjugates (ADCs), a targeted cancer therapy that delivers potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This guide explores the potential synergistic effects of this compound, when delivered via an ADC, with other classes of anti-cancer drugs. While direct experimental data for this compound in combination therapies is not yet widely available in public literature, this guide extrapolates from the known mechanisms of DNA alkylating agents and related ADC platforms to provide a comparative framework for future research and development.
Potential Synergistic Combinations with this compound-ADC
The therapeutic efficacy of a this compound-based ADC could potentially be enhanced by combining it with agents that have complementary mechanisms of action. The following sections compare the rationale and potential for synergy with different classes of anti-cancer drugs.
Table 1: Comparison of Potential Synergistic Combinations with a this compound-ADC
| Drug Class | Mechanism of Action | Rationale for Synergy with this compound-ADC | Potential Advantages | Potential Challenges |
| PARP Inhibitors | Inhibit Poly (ADP-ribose) polymerase, a key enzyme in the repair of single-strand DNA breaks. | This compound induces DNA damage. Inhibition of PARP-mediated DNA repair can lead to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality. | - Increased tumor cell killing. - Potential to overcome resistance to either agent alone. | - Overlapping toxicities, particularly myelosuppression. - Determining optimal dosing and scheduling. |
| Platinum-Based Drugs (e.g., Cisplatin, Carboplatin) | Form DNA adducts, leading to cross-linking of DNA strands and inhibition of DNA synthesis and repair. | Both agents are DNA-damaging agents, potentially leading to an overwhelming level of DNA damage that overwhelms the cell's repair capacity. | - Potential for enhanced cytotoxicity in tumors sensitive to DNA damaging agents. | - Significant potential for cumulative and overlapping toxicities, including nephrotoxicity, neurotoxicity, and myelosuppression. |
| Taxanes (e.g., Paclitaxel, Docetaxel) | Stabilize microtubules, leading to mitotic arrest and induction of apoptosis. | Taxanes can synchronize cells in the G2/M phase of the cell cycle, a phase where cells are often more sensitive to DNA-damaging agents. | - Potential for cell cycle-dependent synergy. - May enhance the delivery or retention of the ADC in the tumor. | - Potential for overlapping toxicities, such as peripheral neuropathy and myelosuppression. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Block inhibitory signals on T cells, enhancing the anti-tumor immune response. | This compound-induced tumor cell death can release tumor-associated antigens, promoting an immune response (immunogenic cell death). Checkpoint inhibitors can then amplify this response. | - Potential for durable, long-term responses. - Combination of a targeted cytotoxic effect with broad immune stimulation. | - Management of immune-related adverse events. - Identifying patient populations most likely to benefit. |
| ATR Inhibitors | Inhibit the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response. | Similar to PARP inhibitors, ATR inhibition can prevent the repair of this compound-induced DNA damage, leading to increased cell death. | - Potential for strong synthetic lethality in tumors with specific DNA repair deficiencies. | - Early stage of clinical development for many ATR inhibitors. - Potential for on-target toxicities. |
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic potential of this compound-ADC in combination with other drugs, rigorous experimental protocols are required. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro Synergy Assessment: Combination Index (CI)
Objective: To determine if the combination of a this compound-ADC and another drug results in synergistic, additive, or antagonistic effects on cancer cell viability.
Methodology:
-
Cell Culture: Culture the target cancer cell line (e.g., a cell line known to express the target antigen for the ADC) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of the this compound-ADC and the combination drug.
-
Dose-Response Curves: Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually. This is typically done by seeding cells in 96-well plates and treating them with a range of drug concentrations for 72-96 hours. Cell viability is then assessed using an MTS or similar assay.
-
Combination Treatment: Treat cells with a matrix of concentrations of both the this compound-ADC and the combination drug. The concentrations should be based on the individual IC50 values (e.g., fractions and multiples of the IC50).
-
Data Analysis: Use the Chou-Talalay method to calculate the Combination Index (CI). The CI value indicates the nature of the drug interaction:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
Software: Utilize software such as CompuSyn to perform the CI calculations and generate isobolograms.
In Vivo Synergy Assessment: Xenograft Tumor Models
Objective: To evaluate the in vivo efficacy of a this compound-ADC in combination with another drug on tumor growth in an animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant the target cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound-ADC alone
-
Combination drug alone
-
This compound-ADC + combination drug
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intravenous for the ADC, intraperitoneal or oral for the combination drug).
-
Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall survival.
-
Data Analysis: Compare the tumor growth inhibition (TGI) and survival rates between the different treatment groups. Statistical analysis (e.g., ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-ADC and Potential Synergistic Partners
The following diagram illustrates the mechanism of action of a this compound-ADC and how it can be potentiated by combination with a PARP inhibitor.
Caption: this compound-ADC and PARP Inhibitor Synergy Pathway.
Experimental Workflow for In Vitro Synergy Screening
The following diagram outlines a typical workflow for screening synergistic drug combinations in vitro.
Caption: In Vitro Synergy Screening Workflow.
Conclusion
The development of ADCs with highly potent payloads like this compound represents a significant advancement in targeted cancer therapy. While monotherapy with such agents holds promise, combination strategies are likely to be crucial for maximizing their therapeutic potential, overcoming resistance, and achieving durable clinical responses. The preclinical evaluation of this compound-ADCs in combination with PARP inhibitors, platinum-based drugs, taxanes, immune checkpoint inhibitors, and ATR inhibitors, guided by the principles outlined in this guide, will be essential in identifying the most effective therapeutic regimens for patients. As with all combination therapies, careful consideration of overlapping toxicities and the development of optimal dosing schedules will be paramount to their successful clinical translation.
References
A Comparative Guide to MEK Inhibitors: Specificity and Selectivity in the ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a cornerstone of cellular regulation, governing processes from proliferation and differentiation to survival. Its dysregulation is a hallmark of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of two widely used first-generation MEK inhibitors, PD98059 and U0126, with a focus on their specificity and selectivity. While the hypothetical compound "DC1SMe" was not identifiable in the current literature, this guide will serve as a valuable resource by focusing on these well-characterized alternatives.
Quantitative Comparison of MEK Inhibitors
The inhibitory activity of small molecules is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for PD98059 and U0126 against their primary targets, MEK1 and MEK2, the upstream kinases of ERK1/2. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (in vitro) | Notes |
| PD98059 | MEK1 | 2-7 µM[1][2][3] | Non-ATP competitive inhibitor that binds to the inactive form of MEK1.[4] |
| MEK2 | 50 µM[1][2][3][5][6] | Significantly less potent against MEK2 compared to MEK1.[1][2][3][5][6] | |
| U0126 | MEK1 | 72 nM (0.072 µM)[7] | Potent non-competitive inhibitor of both MEK1 and MEK2.[7] |
| MEK2 | 58 nM (0.058 µM)[7] | Exhibits over 100-fold greater potency than PD98059 against constitutively active MEK1.[8] |
Specificity and Selectivity Profile
Specificity refers to the ability of an inhibitor to act on a single target, while selectivity describes its preference for a specific target over others. Both are crucial for minimizing off-target effects and ensuring a favorable therapeutic window.
PD98059 is considered a highly selective inhibitor for MEK1.[4][5] It demonstrates minimal to no inhibitory activity against a panel of other kinases, including Raf kinase, cAMP-dependent kinase, protein kinase C (PKC), v-Src, epidermal growth factor (EGF) receptor kinase, insulin receptor kinase, and phosphatidylinositol 3-kinase.[4] It also does not inhibit other MAPK pathway members like JNK and p38.[4]
U0126 also exhibits high selectivity for MEK1 and MEK2.[7][9] It has been shown to have little to no effect on other kinases such as PKC, Raf, ERK, JNK, MEKK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, and Cdk4.[7]
Signaling Pathway and Experimental Workflow
To visually represent the context in which these inhibitors function and how their properties are assessed, the following diagrams are provided.
Caption: The ERK/MAPK signaling cascade and the point of inhibition for PD98059 and U0126.
Caption: Experimental workflow for assessing kinase inhibitor specificity and selectivity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example using a Luminescence-based method)
This protocol outlines a general procedure to determine the IC50 of an inhibitor against a purified kinase.
1. Materials:
- Purified recombinant MEK1 or MEK2 enzyme.
- Kinase-specific substrate (e.g., inactive ERK2).
- Test inhibitor (PD98059 or U0126) dissolved in DMSO.
- ATP.
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
- ADP-Glo™ Kinase Assay Kit (or similar).
- White, opaque 96-well or 384-well plates.
- Luminometer.
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer. A final DMSO concentration of ≤1% is recommended.
- Kinase Reaction Setup:
- Add 5 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells.
- Add 10 µL of a 2x kinase/substrate mixture to each well.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiation of Kinase Reaction: Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. Incubate at 30°C for 60 minutes.
- Termination and ADP Detection:
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Analysis:
- Measure luminescence using a plate reader.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for ERK Pathway Inhibition (Western Blotting)
This protocol describes how to assess the ability of an inhibitor to block ERK phosphorylation in a cellular context.
1. Materials:
- Cells of interest (e.g., THP-1 monocytes for differentiation into dendritic-like cells).
- Complete cell culture medium.
- Serum-free medium.
- Test inhibitor.
- Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) and IL-4 for DC differentiation and DC-SIGN expression).
- Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and Western blotting apparatus.
- Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
- Cell Culture and Treatment:
- Plate cells and allow them to adhere or reach the desired density.
- Serum-starve the cells for 16-24 hours if necessary to reduce basal pathway activation.
- Pre-treat cells with various concentrations of the inhibitor or vehicle control for 1-2 hours.
- Stimulation: Add the stimulating agent to the cells for the appropriate time (e.g., 15-30 minutes for ERK phosphorylation).
- Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in lysis buffer.
- Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
- Normalize protein amounts, prepare samples with Laemmli buffer, and boil.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using an ECL substrate.
- Data Analysis:
- Quantify band intensities using densitometry.
- Normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PD98059 | Cell Signaling Technology [cellsignal.com]
- 6. PD98059 | MEK inhibitor | TargetMol [targetmol.com]
- 7. U0126 - Wikipedia [en.wikipedia.org]
- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
Safety Operating Guide
Proper Disposal Procedures for DC1SMe: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for the compound DC1SMe is publicly available. The following procedures are based on general best practices for the handling and disposal of novel or uncharacterized research-grade chemicals. Researchers must treat any compound without a specific SDS as potentially hazardous.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to comply with all local, state, and federal regulations.[1][3]
This guide provides essential safety and logistical information for the proper disposal of the research chemical this compound. Adherence to these general procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Considerations
Before beginning any disposal procedures, proper handling of this compound is paramount. Assume the compound has unknown toxicity and handle it with appropriate caution.
-
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound should wear a standard laboratory coat, chemical safety goggles, and chemically resistant gloves.
-
Spill Management: In the event of a spill, evacuate the immediate area and prevent others from entering. Absorb small liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[4] Large spills should be handled by trained emergency personnel.
-
Avoid Exposure: Do not handle this compound until all safety precautions have been read and understood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
Step-by-Step Disposal Protocol
When a specific SDS is not available, a chemical must be treated as hazardous waste.[3] The following step-by-step process outlines the general procedure for the safe disposal of this compound.
Step 1: Hazard Assessment Treat this compound as a chemical with unknown hazards. This means it should be handled as potentially toxic, flammable, corrosive, or reactive.[2] Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[1]
Step 2: Waste Segregation at the Point of Generation Proper segregation is the most critical step in the disposal process.[5] All waste streams contaminated with this compound must be collected separately.
-
Liquid Waste: Any solutions containing this compound, including reaction mixtures, solvents, and rinsates.
-
Solid, Non-Sharp Waste: Contaminated personal protective equipment (gloves, disposable lab coats), absorbent paper, and plasticware.
-
Sharps Waste: Needles, syringes, pipette tips, and broken glassware contaminated with this compound.
Step 3: Waste Containment All hazardous waste must be stored in compatible containers that are in good condition and prevent leakage.[6][7]
-
Use chemically compatible containers, typically the original container or a new, clean container made of a material that does not react with the waste.[7]
-
Ensure containers have a secure, tightly fitting screw cap.[6] Containers must be kept closed except when adding waste.[1][6][7]
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
Step 4: Labeling Properly label all waste containers as soon as the first drop of waste is added.[1] The label must be clear, legible, and facing outward.
-
The label must include the words "Hazardous Waste" .[1][2][6]
-
List the full chemical name(s) of all constituents, including solvents. For this compound, write the full name. Avoid using abbreviations or chemical formulas.[7]
-
Indicate the approximate percentages of each component.
-
State the primary hazards. Since the specific hazards are unknown, use the designation "Caution: Chemical of Unknown Toxicity" or "Hazards Not Fully Known" .[1][2]
-
Include the date when waste was first added to the container (accumulation start date).[2]
Step 5: Accumulation and Storage Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][6]
-
Place waste containers in secondary containment (such as a plastic tub) to contain any potential leaks or spills.[1][7]
-
Segregate incompatible waste types. For example, keep acidic waste separate from basic waste and keep oxidizers away from flammable organic compounds.[6][8]
Step 6: Arranging for Disposal Hazardous waste must be disposed of through your institution's EHS department.[4]
-
Contact your EHS office to schedule a waste pickup.
-
Provide the EHS staff with all available information about the waste, as detailed on the label.
-
Never pour chemical waste down the drain or dispose of it in the regular trash.[3][4] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[3][4]
Data Presentation: Waste Segregation Summary
The following table summarizes the proper containment for waste generated during work with this compound.
| Waste Type | Description | Recommended Container |
| Liquid Waste | Solutions containing this compound, solvents, and rinsates. | Glass or polyethylene bottle with a secure screw cap. Must be chemically compatible. |
| Solid, Non-Sharp Waste | Contaminated gloves, paper towels, plasticware, etc. | Lined cardboard box or a plastic bag designated for solid chemical waste. |
| Sharps Waste | Contaminated needles, blades, pipette tips, broken glass. | Puncture-resistant, leak-proof sharps container clearly labeled for chemically contaminated sharps.[8] |
| Empty Containers | The original this compound container. | If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[7] After rinsing, deface the original label and dispose of it as regular laboratory glass or plastic waste, or as instructed by your EHS department.[4][9] |
Experimental Protocols
As this compound is a research compound, there are no standardized experimental protocols for its disposal. The required disposal method is to follow the general procedures for chemical waste of unknown toxicity as outlined above and as mandated by your institution's EHS department and regulatory guidelines.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vumc.org [vumc.org]
- 5. unigoa.ac.in [unigoa.ac.in]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
